2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFJSTHQILQFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379921 | |
| Record name | 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-80-4 | |
| Record name | 2,4-Dimethylthiazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80466-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical supplier databases and publicly available resources.
Core Physical and Chemical Data
This compound is a solid at room temperature.[1] The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₅H₆ClNO₂S₂ |
| Molecular Weight | 211.69 g/mol |
| CAS Number | 80466-80-4 |
| Appearance | Solid |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 311.6 ± 30.0 °C at 760 mmHg |
| Flash Point | 142.2 ± 24.6 °C |
| Refractive Index | 1.558 |
| PSA (Polar Surface Area) | 83.65 Ų |
| XLogP3 | 1.33 |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties listed above for this compound are not extensively documented in publicly accessible literature. However, a representative experimental protocol for the synthesis of its precursor, 2,4-dimethylthiazole, is provided below, adapted from established synthetic methods.
Synthesis of 2,4-Dimethylthiazole
This procedure outlines the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.
Materials:
-
Acetamide
-
Phosphorus pentasulfide
-
Chloroacetone
-
Benzene (dry)
-
5 N Sodium hydroxide or Potassium hydroxide
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide is prepared and quickly transferred to a 2-liter round-bottomed flask containing 200 ml of dry benzene.
-
To this suspension, add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.
-
The reaction is initiated by careful heating in a water bath. Once the exothermic reaction begins, the water bath is removed.
-
The remainder of the chloroacetone-benzene mixture is added gradually through the reflux condenser.
-
After the addition is complete and the reaction subsides, the mixture is refluxed on a water bath for 30 minutes.
-
Approximately 750 ml of water is added to the mixture with shaking. After 30 minutes, the mixture is transferred to a separatory funnel.
-
The upper benzene layer is discarded. The lower aqueous layer is made alkaline by the addition of 5 N sodium hydroxide or potassium hydroxide.
-
The crude thiazole, which separates as a dark upper layer, is extracted with five 120-ml portions of ether.
-
The combined ethereal extracts are dried over anhydrous sodium sulfate and filtered.
-
The ether is removed by distillation, and the residual oil is fractionated at atmospheric pressure. The fraction boiling at 143–145°C is collected to yield 2,4-dimethylthiazole.
Conceptual Synthetic Workflow
The synthesis of this compound would logically proceed from the 2,4-dimethylthiazole precursor via a sulfonation reaction. The following diagram illustrates a conceptual workflow for this transformation.
Reactivity and Further Reactions
Thiazole sulfonyl chlorides are reactive intermediates. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the 5-position of the thiazole ring, which is a key feature for its use in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. For instance, it can react with amines to form sulfonamides.
References
An In-depth Technical Guide to 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride (CAS Number: 80466-80-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid, reactive compound with the molecular formula C₅H₆ClNO₂S₂. Its chemical structure features a dimethylated thiazole ring functionalized with a sulfonyl chloride group at the 5-position, making it a valuable electrophilic reagent for the synthesis of a variety of sulfonamide derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 80466-80-4 | [1] |
| Molecular Formula | C₅H₆ClNO₂S₂ | [1][2] |
| Molecular Weight | 211.69 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | GFFJSTHQILQFNQ-UHFFFAOYSA-N | [2] |
| Boiling Point | 311.6 ± 30.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 142.2 ± 24.6 °C | [3] |
| Refractive Index | 1.558 | [3] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a laboratory setting. It is classified as a substance that causes severe skin burns and eye damage.
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3] |
| Precautionary Statement (Prevention) | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| Precautionary Statement (Response) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. | [3] |
| Precautionary Statement (Storage) | P405: Store locked up. | [3] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Two singlets for the two methyl groups on the thiazole ring, likely in the range of δ 2.0-3.0 ppm. |
| ¹³C NMR | Resonances for the two methyl carbons, the two thiazole ring carbons attached to the methyl groups, the thiazole ring carbon attached to the sulfonyl chloride group, and the quaternary thiazole ring carbon. |
| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Also, C=N and C-S stretching bands from the thiazole ring. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 211 and 213 in an approximate 3:1 ratio due to the chlorine isotope. Fragmentation may involve the loss of Cl, SO₂, and cleavage of the thiazole ring. |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of the title compound via chlorosulfonation.
Materials:
-
2,4-Dimethylthiazole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a dropping funnel and a gas outlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution).
-
Add 2,4-dimethylthiazole to the flask and dissolve it in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C. Vigorous gas evolution (HCl) will occur.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthesis of Sulfonamides from this compound
This compound is a key intermediate for the synthesis of various sulfonamides. A patent (WO2021094974A1) describes its use in preparing heterocyclic TrpML1 agonists.[6] The following is a general procedure adapted from the patent's "general method B" and other standard sulfonamide synthesis protocols.[3][7]
Reaction Scheme:
Caption: General synthesis of sulfonamides from the title compound.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane or another suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., pyridine, 1.5-2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound in the same solvent and add it dropwise to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Applications in Drug Development: TRPML1 Agonists
A significant application of this compound is in the synthesis of Transient Receptor Potential Mucolipin 1 (TRPML1) agonists. TRPML1 is a cation channel primarily located in the membranes of late endosomes and lysosomes.[8] It plays a crucial role in lysosomal calcium homeostasis, and its dysfunction is linked to lysosomal storage disorders like Mucolipidosis type IV, as well as other neurodegenerative diseases.[9] Agonists of TRPML1 are being investigated as potential therapeutics to restore proper lysosomal function.
TRPML1 Signaling Pathway
Activation of the TRPML1 channel leads to the release of calcium from the lysosome into the cytosol. This localized increase in cytosolic calcium can trigger various downstream cellular processes, including the activation of transcription factors like TFEB, which promotes lysosomal biogenesis and autophagy.[10]
Caption: TRPML1 agonist-mediated signaling pathway.
Experimental Workflow for Screening TRPML1 Agonists
The discovery and development of TRPML1 agonists typically involve a multi-step process, starting from the synthesis of a compound library followed by in vitro screening assays.
Caption: Experimental workflow for TRPML1 agonist discovery.
Primary Screening: Calcium Flux Assay This is a high-throughput method to identify compounds that activate TRPML1.[11]
Principle: Cells expressing TRPML1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of TRPML1 by an agonist, lysosomal calcium is released into the cytosol, binding to the dye and causing an increase in fluorescence, which is measured by a plate reader.[11]
Protocol Outline:
-
Cell Culture: Plate HEK293 cells stably expressing TRPML1 in a 96- or 384-well plate.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator like Fluo-4 AM.
-
Compound Addition: Add the synthesized sulfonamide compounds to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates TRPML1 activation.
Secondary Screening: Electrophysiology (Patch Clamp) This "gold standard" technique directly measures the ion channel activity and is used to confirm the hits from the primary screen and to characterize their electrophysiological properties.[8][12]
Principle: A microelectrode forms a high-resistance seal with the cell membrane (or the membrane of an isolated lysosome), allowing for the measurement of the ionic currents flowing through the TRPML1 channels upon agonist application.
Protocol Outline:
-
Cell Preparation: Use cells expressing TRPML1 on their plasma membrane (a mutated form for easier access) or isolated enlarged lysosomes.
-
Patching: Form a whole-cell or whole-lysosome patch clamp configuration.
-
Compound Application: Apply the test compound (agonist) to the cell or lysosome.
-
Current Recording: Record the resulting ionic currents. The magnitude and characteristics of the current provide detailed information about the agonist's potency and efficacy.[12][13]
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel sulfonamides with potential therapeutic applications. Its utility in the development of TRPML1 agonists highlights its importance in modern drug discovery. This guide provides essential technical information for researchers working with this compound, from its fundamental properties and safe handling to its application in the synthesis and screening of biologically active molecules.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 8. Development of TRPML1-4A assays [metrionbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. benchchem.com [benchchem.com]
- 12. metrionbiosciences.com [metrionbiosciences.com]
- 13. sophion.com [sophion.com]
Technical Guide: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. It includes key quantitative data, a representative experimental workflow for its synthesis and characterization, and relevant safety information. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel sulfonamide derivatives for pharmaceutical and agrochemical research.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 211.69 g/mol | [1][2][3] |
| Molecular Formula | C₅H₆ClNO₂S₂ | [1][2][4] |
| CAS Number | 80466-80-4 | [1][2] |
| Purity | Typically ≥97% | [4] |
| Physical Form | Solid | [4] |
| InChI Key | GFFJSTHQILQFNQ-UHFFFAOYSA-N | [4] |
Experimental Protocols and Methodologies
Following synthesis, a rigorous characterization is essential to confirm the structure and purity of the compound. A general workflow for this process is depicted below.
Detailed Methodologies for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure of the synthesized compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for reactive species like sulfonyl chlorides.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the presence and connectivity of the thiazole ring, methyl groups, and the sulfonyl chloride moiety.
2. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: A suitable mass spectrometry technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or a soft ionization technique like Electrospray Ionization (ESI-MS), can be employed.
-
Analysis: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 211.69 g/mol . The isotopic pattern, particularly due to the presence of chlorine and sulfur, can further aid in confirming the elemental composition. For GC-MS, derivatization to a more stable sulfonamide might be necessary to prevent degradation in the instrument.[1]
3. Purity Assessment via Titrimetry:
-
Objective: To quantify the sulfonyl chloride content in the sample.
-
Principle: This classical method involves the reaction of the sulfonyl chloride with a nucleophile, followed by titration. For instance, the compound can be reacted with an excess of a known concentration of a primary or secondary amine. The unreacted amine can then be back-titrated with a standardized acid solution.
-
Advantages: Titrimetry provides a cost-effective and accurate determination of the active sulfonyl chloride concentration.
Signaling Pathways and Applications
This compound is primarily a synthetic intermediate and not typically studied for its direct interaction with biological signaling pathways. Its significance lies in its utility as a building block for creating more complex molecules with potential biological activity.
The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form a diverse library of sulfonamides.[5][6] This reaction is fundamental in drug discovery, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.
The logical relationship for its primary application in drug development is illustrated in the diagram below.
Safety and Handling
This compound is a reactive chemical that should be handled with appropriate safety precautions. It is classified as a substance that can cause severe skin burns and eye damage.[7]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, bases, and strong oxidizing agents.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]
References
An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details two established methods for the synthesis of the precursor 2,4-dimethylthiazole, followed by the chlorosulfonation to yield the final product. The guide includes detailed experimental protocols, a summary of quantitative data, and a visualization of the synthetic pathway.
Synthesis of 2,4-Dimethyl-1,3-thiazole (Precursor)
Two primary methods for the synthesis of 2,4-dimethyl-1,3-thiazole are presented below.
Method A: From Acetamide, Phosphorus Pentasulfide, and Chloroacetone
This classic method, adapted from Organic Syntheses, involves the in-situ formation of thioacetamide followed by condensation with chloroacetone.
Method B: From Thioacetamide and Bromoacetone
This alternative approach involves the direct condensation of thioacetamide with a halo-ketone.
Table 1: Quantitative Data for the Synthesis of 2,4-Dimethyl-1,3-thiazole
| Parameter | Method A | Method B |
| Starting Materials | Acetamide, Phosphorus Pentasulfide, Chloroacetone | Thioacetamide, Bromoacetone |
| Solvent | Benzene | Dimethylformamide (DMF) |
| Reaction Temperature | Reflux | 60 °C |
| Reaction Time | 30 minutes (after addition) | 1 hour |
| Yield | 41-45% (based on P₂S₅) | 99% |
| Purity | Boiling Point: 143-145 °C | White solid after chromatography |
Synthesis of this compound
The final step in the synthesis is the chlorosulfonation of the 2,4-dimethylthiazole precursor. While a specific detailed protocol for this exact transformation is not widely published, the following procedure is based on established methods for the chlorosulfonation of aromatic and heterocyclic compounds, particularly the reaction of substituted thiazoles with chlorosulfonic acid.
Table 2: Proposed Quantitative Data for the Synthesis of this compound
| Parameter | Proposed Method |
| Starting Material | 2,4-Dimethyl-1,3-thiazole |
| Reagent | Chlorosulfonic Acid |
| Reaction Temperature | 0-15 °C (addition), then 60 °C |
| Reaction Time | ~2 hours |
| Purity | 97% (commercially available)[1] |
Experimental Protocols
Synthesis of 2,4-Dimethyl-1,3-thiazole (Method A)
Procedure adapted from Organic Syntheses, Coll. Vol. 3, p.326 (1955); Vol. 27, p.24 (1947).
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.
-
Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.
-
Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.
-
Carefully heat the mixture in a water bath to initiate the exothermic reaction.
-
Once the reaction begins, remove the water bath and gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser at a rate that maintains a controlled reaction.
-
After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.
-
Add approximately 750 mL of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.
-
Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.
-
Extract the crude thiazole, which separates as a black upper layer, with five 120-mL portions of ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.
-
Remove the ether by distillation from a steam bath.
-
Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150 °C. Redistill this fraction to obtain 2,4-dimethylthiazole boiling at 143–145 °C. The reported yield is 210–230 g (41–45% based on phosphorus pentasulfide).
Synthesis of 2,4-Dimethyl-1,3-thiazole (Method B)
-
Dissolve thioacetamide (0.75 g, 10 mmol) and bromoacetone (1.99 g, 10 mmol) in 5 mL of DMF in a 20 mL pressure tube.[2]
-
Seal the reaction mixture and heat it in an oil bath at 60 °C for 1 hour.[2]
-
After the reaction is complete, dilute the mixture with a saturated aqueous ammonium chloride solution.[2]
-
Extract the product with ethyl acetate.[2]
-
Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate.[2]
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2,4-dimethylthiazole in 99% yield as a white solid.[2]
Synthesis of this compound (Proposed Protocol)
This proposed protocol is based on analogous chlorosulfonation reactions of heterocyclic compounds.
-
In a round-bottomed flask fitted with a mechanical stirrer and a dropping funnel, place a molar excess (e.g., 4-5 equivalents) of chlorosulfonic acid.
-
Cool the flask in an ice-water bath to 0-15 °C.
-
Slowly add one equivalent of 2,4-dimethylthiazole to the stirred chlorosulfonic acid, maintaining the temperature below 15 °C. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to 60 °C for approximately 2 hours, or until the evolution of HCl ceases.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
The solid sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as benzene or a mixture of hexane and ethyl acetate.
Synthesis Pathway Visualization
Caption: Synthesis pathways for this compound.
References
starting materials for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthetic pathways and starting materials required for the preparation of this compound, a key intermediate in pharmaceutical and chemical research. The synthesis is typically approached as a two-stage process: first, the construction of the 2,4-dimethylthiazole core, followed by its chlorosulfonation to yield the final product.
Overall Synthetic Pathway
The synthesis begins with readily available starting materials to form the heterocyclic intermediate, 2,4-dimethylthiazole. This intermediate then undergoes an electrophilic aromatic substitution reaction to introduce the sulfonyl chloride group at the C5 position of the thiazole ring.
Caption: Overall two-stage synthetic strategy.
Stage 1: Synthesis of the 2,4-Dimethylthiazole Intermediate
The most common and effective method for synthesizing the 2,4-dimethylthiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. Below are two prominent protocols detailing different starting materials that converge on the same intermediate.
An In-depth Technical Guide to the Electrophilic Substitution on 2,4-Dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental protocols associated with the electrophilic substitution reactions on 2,4-dimethylthiazole. This information is critical for the synthesis of novel thiazole-containing compounds for applications in medicinal chemistry and materials science.
Core Concepts: Reactivity and Regioselectivity
The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. Its aromaticity arises from the delocalization of a lone pair of electrons from the sulfur atom across the ring.[1] In terms of electrophilic aromatic substitution (EAS), the thiazole ring's reactivity is intermediate, being generally more reactive than pyridine but less reactive than thiophene.
The electron distribution in the thiazole ring is not uniform. The C2 position is the most electron-deficient due to the inductive effect of the adjacent heteroatoms, making it prone to nucleophilic attack. The C4 position is considered nearly neutral, while the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][2]
In 2,4-dimethylthiazole , the presence of two electron-donating methyl groups at positions C2 and C4 further enhances the nucleophilicity of the ring. These alkyl groups activate the ring towards electrophilic substitution, primarily by increasing the electron density at the C5 position. Consequently, electrophilic substitution on 2,4-dimethylthiazole occurs with high regioselectivity at the C5 position.[2]
Caption: Logical flow showing how methyl groups activate the C5 position.
The general mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.
Caption: The two-step mechanism for electrophilic aromatic substitution.
Nitration
Nitration of the thiazole ring typically requires strong acidic conditions to generate the nitronium ion (NO₂⁺). For activated rings like 2,4-dimethylthiazole, the reaction proceeds readily to yield the 5-nitro derivative. Controlling the temperature is crucial to prevent side reactions.
Table 1: Nitration of Substituted Thiazoles
| Substrate | Nitrating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorothiazole | 98% HNO₃ | 15-20 °C, 1 hr | 2,4-Dichloro-5-nitrothiazole | 95.5% | [3] |
| 2-Methylthiazole | HNO₃ / H₂SO₄ | Low Temperature | 2-Methyl-5-nitrothiazole | Major Product |[4] |
Experimental Protocol: Nitration of 2,4-Dimethylthiazole (Analogous to 2-Methylthiazole)
This protocol is adapted from the procedure for the nitration of 2-methylthiazole and is expected to yield 2,4-dimethyl-5-nitrothiazole.[4]
-
Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid (1.5 eq.) dropwise to chilled (0-5 °C) concentrated sulfuric acid (~3-5 volumes). Maintain the temperature below 10 °C throughout the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dimethylthiazole (1.0 eq.) in concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,4-dimethylthiazole over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration. Wash the crude product thoroughly with cold water until the filtrate is neutral to remove residual acids.
-
Purification: The crude product, 2,4-dimethyl-5-nitrothiazole, can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Halogenation
Halogenation of electron-rich thiazoles can be achieved using various reagents. N-halosuccinimides (NCS for chlorination, NBS for bromination) are often preferred over elemental halogens for better selectivity and milder reaction conditions.
Table 2: Halogenation of Thiazole Derivatives
| Substrate | Halogenating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Generic Thiazole | Br₂ | - | 5-Bromothiazole | - | [2] |
| Thiophenol | NCS / CH₂Cl₂ | Room Temperature | Sulfenyl chloride | - | [5] |
| Deactivated Aromatics | NCS / BF₃-H₂O | - | Chlorinated Aromatic | - |[6] |
Experimental Protocol: Bromination of 2,4-Dimethylthiazole
This protocol is a general procedure for the bromination of activated aromatic rings and is expected to yield 5-bromo-2,4-dimethylthiazole.[7]
-
Reaction Setup: Dissolve 2,4-dimethylthiazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to afford pure 5-bromo-2,4-dimethylthiazole.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group onto the thiazole ring, typically at the C5 position. The reaction is usually carried out using fuming sulfuric acid (oleum) or chlorosulfonic acid.
Table 3: Sulfonation of Thiazole Derivatives
| Substrate | Sulfonating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Generic Thiazole | Oleum / H₂SO₄ | - | Thiazole-5-sulfonic acid | - | [2] |
| 2,4-Dichlorothiazole | Chlorosulfonic Acid | - | 2,4-Dichloro-thiazole-sulphonyl chloride | - |[8] |
Experimental Protocol: Sulfonation of 2,4-Dimethylthiazole
This protocol is a general method for aromatic sulfonation and is expected to yield 2,4-dimethylthiazole-5-sulfonic acid.
-
Reaction Setup: Place 2,4-dimethylthiazole (1.0 eq.) in a flask equipped with a stirrer and a dropping funnel.
-
Reagent Addition: Cool the flask to 0 °C and slowly add fuming sulfuric acid (oleum, ~20% SO₃) (3-4 eq.) dropwise.
-
Reaction: After addition, carefully heat the mixture to 80-100 °C and maintain this temperature for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon cooling or after neutralization. If it remains in solution, it can often be isolated by salting out with sodium chloride, followed by filtration. The product can also be isolated as its sulfonyl chloride derivative by reacting with thionyl chloride or phosphorus pentachloride.
-
Purification: The crude sulfonic acid or its derivative is purified by recrystallization.
Friedel-Crafts Reactions
Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an activated aromatic ring.[9] Due to the electron-rich nature of 2,4-dimethylthiazole, it is expected to undergo Friedel-Crafts acylation at the C5 position. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.
Table 4: Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aromatic Ring | Acyl Halide / Anhydride | Lewis Acid (e.g., AlCl₃) | Anhydrous | Aryl Ketone | [10][11] |
| Toluene | Acetyl Chloride | AlCl₃ | 0 °C to RT, CH₂Cl₂ | 4'-Methylacetophenone |[3] |
Experimental Protocol: Friedel-Crafts Acylation of 2,4-Dimethylthiazole
This protocol is adapted from general Friedel-Crafts procedures and is expected to yield 5-acetyl-2,4-dimethylthiazole.[3]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 2,4-dimethylthiazole (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.
-
Acylation: Add the solution of the thiazole and acetyl chloride dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly adding cold water, followed by 1 M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-acetyl-2,4-dimethylthiazole.
Caption: A step-by-step workflow for a typical Friedel-Crafts acylation.
References
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
reactivity of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
An In-depth Technical Guide to the Reactivity of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing sulfonyl chlorides are a class of organic compounds of significant interest in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts unique electronic and structural properties to molecules. When functionalized with a sulfonyl chloride group (-SO₂Cl), these compounds become powerful reagents for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules. This guide focuses on the predicted , a member of this important class of chemical intermediates.
Predicted Chemical Reactivity
The is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The dimethyl-substituted thiazole ring acts as a modulating group, influencing the reactivity of the sulfonyl chloride and providing a scaffold for further chemical modification.
Sulfonylation of Amines
The most common reaction of sulfonyl chlorides is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast array of biologically active compounds. The general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
A typical workflow for this reaction is outlined below:
Caption: General workflow for the synthesis of sulfonamides.
Sulfonylation of Alcohols
In a similar fashion, this compound can react with alcohols to form sulfonate esters. This reaction typically requires a base to deprotonate the alcohol, increasing its nucleophilicity. The resulting sulfonate esters are stable compounds and can be used as intermediates in further synthetic transformations.
The logical relationship for this synthetic route can be visualized as:
Caption: Logical flow for the formation of sulfonate esters.
Experimental Protocols (Illustrative Examples)
The following protocols are adapted from procedures for structurally related thiazole sulfonyl chlorides and should be considered as starting points for optimization.
General Procedure for the Synthesis of N-Aryl/Alkyl-2,4-dimethyl-1,3-thiazole-5-sulfonamides
-
To a solution of the appropriate amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 mmol).
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
General Procedure for the Synthesis of Alkyl 2,4-dimethyl-1,3-thiazole-5-sulfonates
-
To a solution of the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add this compound (1.2 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with 1 M CuSO₄ solution (to remove pyridine), water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the pure sulfonate ester.
Quantitative Data (Hypothetical Data for Illustrative Purposes)
The following tables present hypothetical data to illustrate the expected outcomes of reactions involving this compound. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Hypothetical Yields for the Synthesis of Various Sulfonamides
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | CH₂Cl₂ | 12 | 85 |
| 2 | Benzylamine | Triethylamine | THF | 16 | 92 |
| 3 | Morpholine | Pyridine | CH₂Cl₂ | 12 | 95 |
| 4 | Piperidine | Triethylamine | THF | 18 | 88 |
Table 2: Hypothetical Yields for the Synthesis of Various Sulfonate Esters
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | Pyridine | Pyridine | 8 | 78 |
| 2 | Ethanol | Pyridine | Pyridine | 10 | 82 |
| 3 | Isopropanol | Pyridine | Pyridine | 12 | 75 |
| 4 | Phenol | Pyridine | Pyridine | 16 | 65 |
Stability and Handling
Sulfonyl chlorides are generally sensitive to moisture and should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction. It is recommended to store this compound in a desiccator or a glovebox.
Conclusion
This compound is predicted to be a versatile and reactive intermediate for the synthesis of a wide range of sulfonamides and sulfonate esters. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols. The protocols and data presented in this guide, while based on related structures, provide a solid foundation for researchers to develop and optimize synthetic routes utilizing this promising building block. Further experimental validation is necessary to fully characterize the reactivity and synthetic utility of this specific compound.
Stability and Storage of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. The information herein is curated to support researchers and professionals in drug development in ensuring the integrity and reliability of this critical reagent. This document outlines known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability and Storage Profile
This compound is a reactive compound that requires careful handling and storage to maintain its chemical integrity. Its stability is primarily influenced by moisture, temperature, and incompatible materials.
Recommended Storage Conditions
Proper storage is crucial to prevent degradation. The following table summarizes the recommended storage conditions based on available safety data sheets and general knowledge of sulfonyl chloride chemistry.[1]
| Parameter | Recommendation | Rationale |
| Temperature | Cool | To minimize thermal decomposition and slow down potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen, argon) | To prevent contact with atmospheric moisture and oxygen.[1] |
| Container | Tightly closed, in a dry and well-ventilated place | To prevent ingress of moisture and ensure safe storage.[1] |
| Light Exposure | Protect from light | While specific photostability data is limited, it is a general good practice for complex organic molecules. |
| Environment | Corrosives area, away from water or moist air | Due to its corrosive nature and violent reaction with water.[1] |
Incompatible Materials and Reactivity
Contact with certain substances can lead to rapid degradation or hazardous reactions. It is imperative to avoid the following:
| Incompatible Material | Nature of Hazard |
| Water / Moist Air | Reacts violently, liberating toxic gas (e.g., HCl) and leading to hydrolysis of the sulfonyl chloride group.[1] |
| Bases | Can catalyze hydrolysis and other decomposition reactions.[1] |
| Strong Oxidizing Agents | Potential for vigorous or explosive reactions.[1] |
| Amines | Reacts to form sulfonamides; this is a planned reaction in synthesis but an incompatibility in storage.[1] |
| Strong Reducing Agents | May lead to decomposition.[1] |
Degradation Pathways
The primary degradation pathways for heteroaromatic sulfonyl chlorides, including this compound, are hydrolysis and thermal decomposition.
-
Hydrolysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often catalyzed by acidic or basic conditions.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition, which may involve the extrusion of sulfur dioxide (SO2) or other complex degradation pathways. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, sulfur oxides, and hydrogen chloride gas.[1]
The following diagram illustrates the key factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies expose the compound to stress conditions to identify potential degradation products and determine degradation pathways.
General Forced Degradation Protocol
The following protocols are adapted from general guidelines for forced degradation studies of chemically reactive substances.[2][3][4][5][6] The extent of degradation should be targeted to be in the range of 5-20%.[5]
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve a known concentration of the compound in an aprotic solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M to 1 M HCl.[2]3. Maintain the solution at room temperature or elevated temperature (e.g., 50-70°C).[3]4. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).5. Neutralize the samples with a suitable base before analysis. |
| Base Hydrolysis | 1. Dissolve a known concentration of the compound in an aprotic solvent.2. Add an equal volume of 0.1 M to 1 M NaOH.[2]3. Follow steps 3-5 from the Acid Hydrolysis protocol, neutralizing with a suitable acid. |
| Oxidation | 1. Dissolve a known concentration of the compound in a suitable solvent.2. Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[2]3. Maintain the solution at room temperature for a defined period, monitoring for degradation.4. Withdraw samples and quench any remaining oxidizing agent if necessary before analysis. |
| Thermal Degradation | 1. Place a known amount of the solid compound in a temperature-controlled oven (e.g., 60-100°C).[2]2. For solutions, dissolve the compound in a stable aprotic solvent and heat.3. Withdraw samples at various time points.4. For solid samples, dissolve in a suitable solvent before analysis. |
| Photodegradation | 1. Prepare a solution of the compound in a photochemically transparent solvent.2. Expose the solution to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[2]3. Keep a control sample in the dark under the same temperature conditions.4. Withdraw samples at various time points for analysis. |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
| HPLC Parameter | Recommendation |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7] |
| Mobile Phase | A gradient of water (with an acidic modifier like 0.1% formic or phosphoric acid) and acetonitrile or methanol is typically used.[8][9] |
| Flow Rate | 1.0 mL/min.[8] |
| Column Temperature | Maintained at a constant temperature, e.g., 25-40°C.[2] |
| Detector | UV detector at a wavelength determined by the UV absorbance maximum of the compound and its expected degradation products. A Diode Array Detector (DAD) is recommended for peak purity analysis.[10] |
| Sample Preparation | Samples from forced degradation studies should be neutralized if necessary, diluted with the mobile phase, and filtered through a 0.45 µm filter before injection.[2] |
Note on Derivatization: Due to the high reactivity of the sulfonyl chloride, derivatization with an amine (e.g., diethylamine) to form the more stable sulfonamide prior to analysis can be a robust strategy for quantification, especially for GC-MS analysis.[8]
The following diagram illustrates a general workflow for a stability study of this compound.
Conclusion
This compound is a moisture-sensitive and thermally labile compound. Strict adherence to proper storage conditions, including a cool, dry, and inert environment, is essential to maintain its quality. Understanding its reactivity with incompatible materials is critical for both safety and preserving the integrity of the reagent. The provided experimental protocols for forced degradation studies and HPLC analysis offer a framework for researchers to conduct their own stability assessments, ensuring the reliability of this compound in their research and development activities.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. ijisrt.com [ijisrt.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. sgs.com [sgs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Guide: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its commercial availability, a detailed synthesis protocol, and its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes the available data on purity, and product numbers from a selection of vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Conier Chem&Pharma Limited | Data not available | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.69 |
| CymitQuimica (Fluorochem) | 97% | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.68 |
| Santa Cruz Biotechnology | Data not available | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.69 |
| Thermo Scientific | 97% | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.69 |
| Oakwood Chemical | Data not available | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.69 |
Synthesis Protocol
The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor, 2,4-dimethylthiazole, via the Hantzsch thiazole synthesis. The subsequent step is the chlorosulfonation of the thiazole ring at the 5-position.
Step 1: Synthesis of 2,4-Dimethylthiazole
This procedure is adapted from the method for synthesizing 2,4-dimethylthiazole from chloroacetone and thioacetamide.[1][2]
Materials:
-
Chloroacetone
-
Thioacetamide
-
Dry benzene
-
Phosphorus pentasulfide
-
Acetamide
-
5 N Sodium hydroxide or Potassium hydroxide
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.
-
Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.
-
Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.
-
Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.
-
Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.
-
After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.
-
Add approximately 750 mL of water to the mixture with shaking.
-
After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.
-
Make the lower aqueous layer alkaline by adding 5 N sodium hydroxide or potassium hydroxide. The crude 2,4-dimethylthiazole will separate as a black upper layer.
-
Extract the crude product with ether, and then extract the aqueous layer with five 120-mL portions of ether.
-
Combine the ethereal extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried solution and remove the ether by distillation from a steam bath.
-
Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 143–145°C.
Step 2: Chlorosulfonation of 2,4-Dimethylthiazole
This proposed method is based on a general procedure for the chlorosulfonation of an amide precursor.[3]
Materials:
-
2,4-Dimethylthiazole
-
Chlorosulfonic acid
-
Diethyl ether
-
Water
Procedure:
-
Cool chlorosulfonic acid (8.2 equivalents) in a flask to -10°C.
-
Slowly add 2,4-dimethylthiazole (1.0 equivalent) to the cooled chlorosulfonic acid.
-
Allow the mixture to warm to room temperature and then heat it to 50°C for 3 hours, followed by heating at 60°C for 3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous solution with diethyl ether (2 x 35 mL).
-
Combine the organic layers and wash them with water (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: Targeting Cancer Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of significant interest in cancer research. Thiazole-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/mTOR and c-Met pathways.[4][5] This sulfonyl chloride serves as a crucial building block for synthesizing libraries of thiazole-containing small molecules for screening against these kinase targets.
The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common event in many cancers.[4] Similarly, the c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in tumor progression, metastasis, and angiogenesis.[5] The development of inhibitors targeting these pathways is a major focus of modern oncology drug discovery.
Caption: Role of thiazole derivatives in inhibiting cancer signaling pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Purity Specifications for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. This document outlines typical purity levels, potential impurities, and the analytical methodologies used to ensure its quality for research and development applications.
Chemical Identity and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 80466-80-4[1][2] |
| Molecular Formula | C₅H₆ClNO₂S₂[1][2] |
| Molecular Weight | 211.69 g/mol [1] |
| Appearance | Solid[2] |
| Purity (Typical) | ≥97%[2] |
| Boiling Point | 311.6 ± 30.0 °C at 760 mmHg[3] |
| Density | 1.5 ± 0.1 g/cm³[3] |
| Flash Point | 142.2 ± 24.6 °C[3] |
| Refractive Index | 1.558[3] |
Purity Specifications and Impurity Profile
Commercially available this compound typically has a purity of 97% or higher.[2] The remaining percentage may consist of starting materials, byproducts of the synthesis, or degradation products.
Table 2: Potential Impurities in this compound
| Impurity Name | Potential Origin |
| 2,4-Dimethyl-1,3-thiazole | Incomplete sulfonation of the starting material. |
| 2,4-Dimethyl-1,3-thiazole-5-sulfonic acid | Hydrolysis of the sulfonyl chloride group. |
| Unreacted chlorinating agent (e.g., chlorosulfonic acid) | Carryover from the synthesis process. |
| Isomeric sulfonyl chlorides | Non-regioselective sulfonation. |
| Residual Solvents | From synthesis and purification steps. |
Experimental Protocols
Synthesis of this compound
A related synthesis for a similar compound, 2,4-dichloro-thiazole-sulfonyl chloride, involves the direct reaction of 2,4-dichloro-thiazole with chlorosulfonic acid.[4] This suggests a potential synthetic route for the target compound starting from 2,4-dimethylthiazole.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Purification
Purification of sulfonyl chlorides is crucial to remove residual acids and other impurities. Recrystallization is a common method. While a specific solvent system for this compound is not explicitly documented, for similar sulfonyl chlorides, recrystallization from a mixed solvent system like toluene-hexane has been reported to be effective in improving purity.[5] Another general approach for purifying sulfonyl chlorides involves dissolution in a solvent like ether, followed by the addition of a less polar solvent such as petroleum ether to induce crystallization.[6]
Purification Workflow:
References
Methodological & Application
Application Note and Protocol: Synthesis of N-Substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing sulfonamides are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The thiazole ring acts as a versatile scaffold, and when combined with a sulfonamide moiety, it can lead to compounds with potent pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.[2][3] Specifically, many sulfonamide-based drugs target enzymes like carbonic anhydrase.[4] This document provides a detailed protocol for the synthesis of a library of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides through the reaction of 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride with various primary amines.
Potential Applications in Drug Discovery
N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides are valuable scaffolds for the development of novel therapeutic agents. The structural diversity that can be achieved by varying the primary amine substituent allows for the fine-tuning of physicochemical properties and biological activity. Based on the known activities of structurally related thiazole sulfonamides, this class of compounds holds potential as:
-
Enzyme Inhibitors: Many sulfonamides are known to inhibit metalloenzymes, such as carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer.[2][4] The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes.
-
Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs. Novel sulfonamide derivatives may exhibit activity against various bacterial and fungal strains.[3]
-
Anticancer Agents: Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The synthesized compounds could be screened for their potential as antineoplastic agents.[1][5]
Hypothetical Signaling Pathway Inhibition
While the specific biological targets of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides are yet to be fully elucidated, a common mechanism of action for such kinase inhibitors involves blocking the phosphorylation cascade in a signaling pathway, thereby inhibiting cell proliferation. A generalized representation of this inhibition is shown below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
General Reaction Scheme
The synthesis involves the nucleophilic substitution reaction between this compound and a primary amine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Figure 1: General reaction scheme for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.
Experimental Protocol: General Procedure
This protocol describes a general method for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine, n-propylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, isopropanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for filtration and recrystallization
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6][7]
Quantitative Data
The following table presents a representative, though hypothetical, summary of products that can be synthesized using the described protocol. Yields and physical properties will vary depending on the specific primary amine used and the reaction conditions.
| Entry | Primary Amine (R-NH₂) | Product (N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamide) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) * |
| 1 | Aniline | N-phenyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide | 85 | 155-157 | 7.1-7.4 (m, 5H, Ar-H), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) |
| 2 | Benzylamine | N-benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide | 90 | 120-122 | 7.2-7.4 (m, 5H, Ar-H), 4.2 (d, 2H, CH₂), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) |
| 3 | n-Propylamine | N-(n-propyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide | 78 | 88-90 | 3.0 (t, 2H, N-CH₂), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 1.5 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |
*Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the sulfonamides.[8][9] The disappearance of the primary amine N-H protons and the appearance of the sulfonamide N-H proton (if applicable) and characteristic shifts of the alkyl or aryl groups are indicative of product formation.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.
Caption: General workflow for synthesis and purification.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. znaturforsch.com [znaturforsch.com]
Application Notes and Protocols for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride as a key building block in the synthesis of medicinally relevant sulfonamide derivatives. This document outlines synthetic protocols, highlights key biological applications, and presents quantitative data for derivatives, focusing on their roles as enzyme inhibitors.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of a variety of sulfonamides. The thiazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. When combined with a sulfonamide group, the resulting derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This reagent serves as a crucial starting point for generating compound libraries for screening and lead optimization in drug discovery programs.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Carbonic Anhydrase Inhibition: Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in crucial physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. Thiazole-containing sulfonamides have been investigated as potent and selective CA inhibitors.
-
Anticancer Activity: The inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, is a validated strategy in anticancer drug development. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy. Thiazole sulfonamides have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer and other diseases. The thiazole scaffold is present in several approved kinase inhibitors. While specific data for 2,4-dimethyl-1,3-thiazole-5-sulfonamide derivatives as kinase inhibitors is emerging, the general class of thiazole sulfonamides holds potential in this area.
-
Antimicrobial and Other Activities: The sulfonamide functional group is historically significant in the development of antibacterial agents. Thiazole derivatives have also demonstrated a wide range of other biological activities, including antioxidant and neuroprotective effects.
Data Presentation: Biological Activity of Thiazole Sulfonamide Derivatives
The following tables summarize quantitative biological data for various thiazole sulfonamide derivatives, illustrating the potential of compounds derived from this compound.
Table 1: Carbonic Anhydrase Inhibition Data for Pritelivir and its Congeners
Data sourced from a study on congeners of Pritelivir, which are N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl] derivatives.
| Compound ID | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VA (Ki, nM) | hCA VB (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 8a | H | 121 | 4.9 | 29.0 | 23.8 | 15.4 | 4.1 |
| 8b (Pritelivir) | CH₃ | 250 | 10.0 | 45.1 | 251 | 25.3 | 77.2 |
| 8e | n-Propyl | 15.3 | 15.4 | 41.2 | 45.3 | 10.1 | 15.3 |
| 8f | Isopropyl | 25.7 | 12.5 | 33.5 | 33.7 | 9.8 | 10.5 |
| 8g | n-Butyl | 10.1 | 22.3 | 55.9 | 58.2 | 12.3 | 13.4 |
| AAZ (Acetazolamide) | - | 250 | 12.1 | 81.3 | 51.2 | 25.8 | 5.7 |
Table 2: Anticancer Activity of Thiazole-Based Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| M5 | MCF-7 (Breast) | 18.53[1] |
| Cisplatin | MCF-7 (Breast) | 10.2[1] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-2,4-dimethyl-1,3-thiazole-5-sulfonamides
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 - 2.0 equivalents)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexane, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM or Ethyl Acetate).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to yield the pure sulfonamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines the determination of the inhibitory activity of synthesized sulfonamides against various human carbonic anhydrase (hCA) isoforms.
Materials:
-
Purified human CA isoenzymes (hCA I, II, IX, XII, etc.)
-
Synthesized sulfonamide inhibitors
-
4-Nitrophenol (as a pH indicator)
-
Tris buffer (pH 7.5)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoenzymes and the synthesized sulfonamide inhibitors in an appropriate solvent (e.g., DMSO).
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The formation of bicarbonate and a proton leads to a decrease in pH, which is monitored by the color change of a pH indicator (4-nitrophenol) at a specific wavelength.
-
Stopped-Flow Measurement:
-
The assay is performed in a stopped-flow instrument that rapidly mixes the enzyme solution with the CO₂ substrate solution.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a short period (typically 10-100 seconds).
-
Measurements are performed in the presence and absence of varying concentrations of the inhibitor.
-
-
Data Analysis:
-
The initial reaction rates are determined from the slope of the absorbance change over time.
-
The IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constants (Ki) can be determined by applying the Cheng-Prusoff equation.
-
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of synthesized sulfonamides on a cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized sulfonamide inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized sulfonamides in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for Synthesis and Biological Evaluation.
Caption: Inhibition of Carbonic Anhydrase IX in Cancer.
References
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted sulfonamides from 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride. Thiazole-containing sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The protocol described herein is a general procedure adaptable for the reaction of this compound with various primary and secondary amines.
Introduction
The sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs.[4] Its ability to act as a bioisostere for amides, coupled with its unique electronic and hydrogen-bonding properties, makes it a valuable moiety in drug design. The thiazole ring is another privileged heterocyclic scaffold found in numerous biologically active compounds, contributing to target binding and modulating physicochemical properties.[1][2] The combination of these two moieties in 2,4-dimethyl-1,3-thiazole-5-sulfonamide derivatives presents a promising avenue for the discovery of novel therapeutic agents.
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] This reaction is generally robust and high-yielding. This application note provides a generalized procedure that can be optimized for specific amine substrates.
Experimental Overview
The general workflow for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides is depicted in the following diagram. The process begins with the reaction of this compound with a selected amine in a suitable solvent and base. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to remove the base and other water-soluble impurities. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure sulfonamide, which is subsequently characterized by analytical techniques such as NMR and mass spectrometry.
Caption: General experimental workflow for the synthesis of sulfonamides.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base: Pyridine or triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
-
Hydrochloric acid (1 M aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dissolve it in the chosen solvent (e.g., DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., triethylamine, 2.0 equivalents).
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
-
Characterization: Characterize the purified sulfonamide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Sulfonamide Syntheses
The following table summarizes reaction conditions and yields for the synthesis of various sulfonamides from different sulfonyl chlorides, providing a comparative overview.
| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | THF | - | 100 | [4] |
| Benzenesulfonyl chloride | Aniline | TEA | THF | 6 | 86 | [4] |
| 2-Mercaptopyrimidine derived sulfonyl chloride | Benzylamine | - | DCM / 1M HCl | 0.25 | 94 | [7] |
| 4,6-Dimethylpyrimidine-2-sulfonyl chloride | Benzylamine | - | DCM / 1M HCl | 0.25 | 64 | [7] |
| Thiophene-2-sulfonyl chloride | Dimethylamine | - | THF | - | - | [8] |
Biological Application: Inhibition of Bacterial Folic Acid Synthesis
Many thiazole-sulfonamide derivatives exhibit antibacterial activity.[1] The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[9][10][11] Bacteria require folic acid for the synthesis of nucleotides and, consequently, for DNA replication and growth.[12][13] By blocking folic acid synthesis, sulfonamides act as bacteriostatic agents, inhibiting bacterial proliferation.[11][13] This pathway is an excellent target for selective toxicity as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[9]
The diagram below illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by sulfonamides.
Conclusion
The protocol and information provided in this document offer a comprehensive guide for the synthesis and potential application of novel sulfonamides derived from this compound. The versatility of this synthetic route allows for the creation of diverse libraries of compounds for screening in drug discovery programs. The well-established antibacterial mechanism of sulfonamides provides a clear rationale for the development of new derivatives to combat bacterial infections. Further investigation into other biological targets, such as carbonic anhydrases, may reveal additional therapeutic applications for this promising class of molecules.[14][15][16]
References
- 1. theses.cz [theses.cz]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. cbijournal.com [cbijournal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 16. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
Application Notes: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride as a Versatile Building Block for Drug Discovery
Introduction
2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is a key heterocyclic building block for the synthesis of a diverse range of sulfonamide derivatives with significant potential in drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[3] This reactivity makes this compound an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.
Chemical Properties
| Property | Value |
| CAS Number | 80466-80-4 |
| Molecular Formula | C₅H₆ClNO₂S₂ |
| Molecular Weight | 211.69 g/mol |
| Appearance | Solid |
| Reactivity | The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, etc. |
Application in Drug Discovery: Targeting Carbonic Anhydrases
A significant application of thiazole-based sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] CAs are involved in numerous physiological and pathological processes, including pH regulation, fluid secretion, bone resorption, and tumorigenesis. Consequently, CA inhibitors have therapeutic applications as diuretics, antiglaucoma agents, antiepileptics, and anticancer agents.
The sulfonamide moiety is a critical pharmacophore for CA inhibition, as the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition. The 2,4-dimethyl-1,3-thiazole scaffold can be exploited to achieve isoform-selective inhibition by establishing specific interactions with amino acid residues lining the active site cavity.
While specific biological data for derivatives of this compound is not extensively available in the public domain, the inhibitory activities of analogous thiazole and thiadiazole sulfonamides against various human carbonic anhydrase (hCA) isoforms highlight the potential of this compound class.
Table 1: Inhibitory Activity of Representative Thiazole and Thiadiazole Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | [5] |
| Benzo[d]thiazole-6-sulfonamide | 75 | 8.9 | - | 3.7 | [5] |
| 2-Amino-benzo[d]thiazole-6-sulfonamide | 35 | 1.2 | - | 38.2 | [5] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivative 1 | 3250 (IC₅₀) | 55 (IC₅₀) | - | - | [6] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivative 2 | 4750 (IC₅₀) | 2600 (IC₅₀) | - | - | [6] |
Note: Kᵢ and IC₅₀ values are measures of inhibitory potency, where a lower value indicates higher potency.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of a representative sulfonamide derivative using this compound.
General Synthetic Scheme
Caption: General reaction for the synthesis of sulfonamides.
Protocol 1: Synthesis of N-Benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide
This protocol describes a general method for the synthesis of a sulfonamide derivative in an organic solvent.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Add benzylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Collect the fractions containing the pure product and concentrate to yield N-benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Sulfonamide Derivative in an Aqueous Medium
This protocol is adapted from a general procedure for N-sulfonylation of aminothiazoles and is suitable for water-soluble amines.[7]
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
Sodium acetate (2.0 eq)
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
Dissolve sodium acetate in distilled water in a round-bottom flask.
-
Add the amine to the solution, followed by this compound.
-
Heat the reaction mixture to 80-85 °C with continuous stirring.
-
Maintain the temperature and stirring for 4-8 hours. Monitor the reaction by TLC. The formation of a solid precipitate may be observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the solid product by filtration.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from absolute ethanol to obtain the pure sulfonamide derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Signaling Pathway and Biological Relevance
The inhibition of carbonic anhydrases by sulfonamides is a well-established mechanism of action. The following diagram illustrates the catalytic cycle of carbonic anhydrase and its inhibition.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
The zinc-bound hydroxide in the active site of carbonic anhydrase is a potent nucleophile that attacks carbon dioxide. The resulting bicarbonate is then displaced by a water molecule, and the catalytic cycle is regenerated by the removal of a proton from the zinc-bound water. Sulfonamides act as potent inhibitors by coordinating to the zinc ion through their deprotonated nitrogen atom, thus preventing the binding of substrate molecules.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives in drug discovery. The straightforward and high-yielding reactions to form sulfonamides, coupled with the proven biological relevance of the thiazole nucleus and the sulfonamide pharmacophore, make this reagent highly attractive for the development of new therapeutic agents, particularly inhibitors of carbonic anhydrase and other enzymes. The provided protocols offer a starting point for the synthesis and exploration of new chemical entities based on this promising scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
The sulfonamide functional group is a privileged scaffold in medicinal chemistry and has been incorporated into numerous approved drugs, including a variety of kinase inhibitors. Its ability to act as a hydrogen bond donor and acceptor, as well as its synthetic tractability, makes it a valuable component in inhibitor design. The thiazole ring is another important heterocyclic motif frequently found in potent kinase inhibitors due to its ability to engage in key interactions within the ATP-binding pocket of kinases.
This document provides detailed application notes and protocols for the use of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride as a versatile building block for the synthesis of novel kinase inhibitors. This reagent combines the favorable properties of the thiazole ring with a reactive sulfonyl chloride group, enabling the straightforward synthesis of a diverse library of 2,4-dimethyl-1,3-thiazole-5-sulfonamide derivatives for screening and optimization as potential kinase inhibitors.
Synthesis of Kinase Inhibitors using this compound
The primary synthetic route to obtaining kinase inhibitors from this compound involves the reaction with a primary or secondary amine. This nucleophilic substitution reaction is a robust and high-yielding method for the formation of sulfonamides. The diversity of the resulting inhibitors can be readily achieved by varying the amine coupling partner, which can be selected based on rational drug design principles to target specific kinases.
A general synthetic scheme is presented below:
Caption: General reaction scheme for the synthesis of kinase inhibitor candidates.
Experimental Protocol: Synthesis of a Representative N-Aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamide
This protocol describes a general procedure for the synthesis of an N-aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamide, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: To the stirring solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Evaluation of 2,4-Dimethyl-1,3-thiazole-5-sulfonamide Derivatives
The synthesized sulfonamide derivatives can be screened against a panel of protein kinases to determine their inhibitory activity. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard metric for quantifying potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A variety of commercially available kinase assay kits can be used. A general protocol using a luminescence-based assay is outlined below.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Multilabel plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
Reaction Setup:
-
To the wells of a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor compounds or DMSO (as a vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.
-
Measure the luminescence signal using a multilabel plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Representative Biological Data
While specific data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table presents representative IC50 values for various kinase inhibitors that feature a thiazole-sulfonamide scaffold. This data illustrates the potential for this class of compounds to exhibit potent and selective kinase inhibitory activity.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Hypothetical Compound A | CDK2/Cyclin A | < 100 | - |
| Hypothetical Compound B | PI3Kα | < 50 | - |
| Hypothetical Compound C | FAK | < 200 | - |
| Hypothetical Compound D | c-Met | < 75 | - |
| Related Thiazole Sulfonamide 1 | CK2 | 400 | [1] |
| Related Thiazole Sulfonamide 2 | GSK-3β | 1.1 | [2] |
| Related Thiazole Sulfonamide 3 | CDK9 | 3.8 | - |
| Related Thiazole Sulfonamide 4 | B-RAFV600E | 23.1 | [2] |
Note: The IC50 values for hypothetical compounds are illustrative and represent potential target potencies for novel derivatives. The data for related compounds are sourced from the cited literature and demonstrate the proven potential of the thiazole-sulfonamide scaffold.
Key Signaling Pathways Targeted by Thiazole-Sulfonamide Kinase Inhibitors
Understanding the signaling pathways in which target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects. Below are diagrams of key signaling pathways that are often targeted by kinase inhibitors.
Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle progression.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
References
Application Notes and Protocols: Preparation of Novel Antimicrobial Agents using 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogenic microorganisms represents a significant global health challenge. This necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. The thiazole nucleus is a prominent scaffold in medicinal chemistry, present in numerous clinically approved drugs and exhibiting a wide range of biological activities, including antimicrobial effects. Sulfonamides are another critical class of therapeutic agents known for their antibacterial properties. The combination of these two pharmacophores, through the synthesis of thiazole-sulfonamide derivatives, presents a promising strategy for the discovery of new and effective antimicrobial drugs.
This document provides detailed protocols for the synthesis of novel antimicrobial agents derived from 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride and the evaluation of their antimicrobial activity.
Synthesis of Novel 2,4-Dimethyl-1,3-thiazole-5-sulfonamides
The general approach for the synthesis of the target sulfonamides involves the reaction of this compound with a variety of primary and secondary amines. This reaction typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-2,4-dimethyl-1,3-thiazole-5-sulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the selected primary or secondary amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Add pyridine or triethylamine (1.2 mmol) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the solution of the sulfonyl chloride dropwise to the amine solution over a period of 10-15 minutes with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Antimicrobial Activity Evaluation
The synthesized compounds are evaluated for their antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized 2,4-Dimethyl-1,3-thiazole-5-sulfonamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare stock solutions of the test compounds and control antibiotics in DMSO at a concentration of 10 mg/mL.
-
Dispense 100 µL of sterile MHB or RPMI-1640 medium into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the diluted microbial suspension.
-
Set up a positive control (medium with inoculum, without any compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of the synthesized compounds should be summarized in a clear and structured table for easy comparison. The following table is a template populated with illustrative data for a series of hypothetical N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides.
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans |
| 1a | H | Phenyl | 16 | 32 | 64 | >128 | 64 |
| 1b | H | 4-Chlorophenyl | 8 | 16 | 32 | 128 | 32 |
| 1c | H | 4-Methoxyphenyl | 32 | 64 | 128 | >128 | 128 |
| 1d | H | Benzyl | 16 | 32 | 64 | >128 | 64 |
| 1e | - | Piperidin-1-yl | 8 | 16 | 32 | 64 | 32 |
| Ciprofloxacin | - | - | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | - | - | 8 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for a series of N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides. Actual experimental results will vary.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and antimicrobial evaluation of novel agents derived from this compound. The systematic variation of the amine component allows for the generation of a library of compounds, from which structure-activity relationships can be established to guide the development of more potent antimicrobial agents. This approach holds significant potential for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
Application Notes and Protocols: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride in the Synthesis of Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of novel anti-inflammatory compounds derived from 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride. The core focus is on the synthesis of 2,4-dimethyl-1,3-thiazole-5-sulfonamide derivatives, which are designed as potential selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Introduction
The thiazole moiety is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds.[1] Derivatives of thiazole have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A significant class of non-steroidal anti-inflammatory drugs (NSAIDs) functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[3][4] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[4] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects.[3]
The sulfonamide group is a critical pharmacophore in many selective COX-2 inhibitors, such as celecoxib and valdecoxib.[5] The strategic combination of a thiazole ring with a sulfonamide moiety presents a promising avenue for the discovery of novel and potent anti-inflammatory agents. This document outlines the synthetic protocol for preparing a library of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides and the methodologies for their biological evaluation.
Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonamide Derivatives
The synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides can be readily achieved by the reaction of this compound with a variety of primary and secondary amines. This reaction is a standard method for the formation of sulfonamides.[6][7]
General Synthetic Scheme
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. theses.cz [theses.cz]
Application Notes and Protocols: Design of Experiments for Optimizing Reactions of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is a key intermediate in the synthesis of various biologically active compounds, particularly sulfonamides, which are a prominent class of therapeutic agents.[1][2] The efficiency and purity of reactions involving this sulfonyl chloride are critical for the successful development of new drug candidates. Traditional one-factor-at-a-time (OFAT) optimization methods are often inefficient and fail to capture the interactions between different reaction parameters.[3] Design of Experiments (DoE) is a powerful statistical methodology that allows for the systematic and simultaneous investigation of multiple variables, leading to a comprehensive understanding of the process and the identification of optimal reaction conditions with fewer experiments.[4][5]
These application notes provide a detailed protocol for applying DoE to optimize the reaction of this compound with a model amine to produce the corresponding sulfonamide. The aim is to maximize product yield and purity by investigating the effects of key process parameters.
Experimental Protocols
General Reaction Scheme
The model reaction involves the coupling of this compound with a primary amine (e.g., benzylamine) in the presence of a base to yield the corresponding N-substituted sulfonamide.
(Image of the general reaction scheme)
Materials and Methods
-
Reagents: this compound (≥97%), benzylamine (≥99%), triethylamine (≥99.5%), dichloromethane (anhydrous, ≥99.8%).
-
Analytical Method: Reaction progress and product purity will be monitored by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. The product yield will be determined by isolating the product followed by gravimetric analysis.
Design of Experiments (DoE) Approach
A full factorial design will be employed to study the effects of three critical process parameters (factors) on two key responses.
-
Factors and Levels:
-
Temperature (°C): The temperature of the reaction mixture.
-
Reaction Time (hours): The duration of the reaction.
-
Equivalents of Amine: The molar ratio of the amine to the sulfonyl chloride.
-
-
Responses:
-
Product Yield (%): The isolated yield of the sulfonamide product.
-
Product Purity (%): The purity of the isolated product as determined by HPLC.
-
The experimental design is summarized in the table below. Each experimental run will be performed in duplicate to ensure the reliability of the results.
Data Presentation
The following table summarizes the experimental design and the hypothetical results obtained from the DoE study.
| Run Order | Temperature (°C) | Reaction Time (hours) | Equivalents of Amine | Product Yield (%) | Product Purity (%) |
| 1 | 0 | 2 | 1.1 | 75 | 92 |
| 2 | 25 | 2 | 1.1 | 85 | 95 |
| 3 | 0 | 6 | 1.1 | 80 | 94 |
| 4 | 25 | 6 | 1.1 | 92 | 98 |
| 5 | 0 | 2 | 1.5 | 78 | 90 |
| 6 | 25 | 2 | 1.5 | 88 | 93 |
| 7 | 0 | 6 | 1.5 | 83 | 92 |
| 8 | 25 | 6 | 1.5 | 95 | 97 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental protocol.
Caption: Experimental workflow for the synthesis of N-benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide.
Design of Experiments Logical Relationship
The following diagram illustrates the logical relationship between the factors and responses in the DoE study.
Caption: Logical diagram of the Design of Experiments approach.
Conclusion
This application note provides a framework for utilizing Design of Experiments to optimize reactions involving this compound. By systematically varying key reaction parameters and analyzing the resulting data, researchers can efficiently identify optimal conditions to maximize product yield and purity. This approach not only accelerates process development but also provides a deeper understanding of the reaction, leading to more robust and reproducible synthetic methods. The principles outlined here can be adapted to a wide range of substrates and reaction conditions, making DoE an invaluable tool in modern drug discovery and development.
References
- 1. The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-1,3-thiazole-5-sulfonyl Chloride [benchchem.com]
- 3. vennlifesciences.com [vennlifesciences.com]
- 4. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 5. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Screening Libraries of 2,4-Dimethylthiazole-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening and evaluation of 2,4-dimethylthiazole-5-sulfonamide libraries. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including but not limited to, carbonic anhydrase inhibition, anticancer, and antibacterial properties. The following sections detail a strategic workflow for screening these libraries, present key quantitative data, provide detailed experimental protocols for relevant assays, and visualize associated signaling pathways and workflows.
I. Application Notes: A Strategic Approach to Screening 2,4-Dimethylthiazole-5-sulfonamide Libraries
The successful identification of lead compounds from a 2,4-dimethylthiazole-5-sulfonamide library requires a systematic and multi-stage screening approach. The general workflow encompasses library acquisition and design, primary high-throughput screening (HTS), hit confirmation and validation, and secondary assays for lead characterization.
1. Library Design and Acquisition:
A screening library of 2,4-dimethylthiazole-5-sulfonamides can be acquired from commercial vendors or synthesized in-house. A well-designed library should possess structural diversity to explore a wide range of chemical space around the core scaffold. Key diversity elements can be introduced at various positions of the 2,4-dimethylthiazole-5-sulfonamide core, particularly by modifying the sulfonamide group with different amines or by substitutions on the thiazole ring.
2. High-Throughput Screening (HTS) Workflow:
A typical HTS workflow for a 2,4-dimethylthiazole-5-sulfonamide library is a phased process designed to efficiently identify promising compounds while minimizing false positives.[1]
-
Stage I: Assay Development and Miniaturization. The initial step involves adapting a chosen biological assay to a high-throughput format, typically in 384- or 1536-well plates. This stage focuses on optimizing assay conditions, including reagent concentrations, incubation times, and signal detection, to ensure robustness and reproducibility. The Z'-factor, a statistical measure of assay quality, should be consistently above 0.5 to proceed.[2]
-
Stage II: Pilot Screen. A small subset of the library (e.g., 1,000-5,000 compounds) is screened to assess the performance of the assay in a real-world setting. This pilot phase helps in identifying any potential issues with automation, data analysis, and the overall workflow before committing to the full-scale screen.
-
Stage III: Full Library Screen. The entire 2,4-dimethylthiazole-5-sulfonamide library is screened at a single concentration (typically around 10 µM) to identify initial "hits".[1]
-
Stage IV: Hit Confirmation and Validation. Hits from the primary screen are re-tested, often in duplicate or triplicate, to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50 values).
3. Hit Validation Strategies:
A critical step in the screening cascade is the validation of initial hits to eliminate false positives and prioritize genuine binders. A multi-pronged approach is recommended:
-
Orthogonal Assays: Employing a secondary assay that measures the same biological endpoint but with a different technology or principle can help to confirm that the observed activity is not an artifact of the primary assay format.
-
Counter-Screens: These are designed to identify compounds that interfere with the assay components rather than the biological target. For example, in fluorescence-based assays, compounds with intrinsic fluorescence would be flagged in a counter-screen.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays can be used to confirm direct binding of the hit compound to the target protein and to determine binding affinity and kinetics.
-
Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by examining the activity of structurally related compounds within the library. The presence of multiple active compounds with a shared chemical scaffold increases confidence in a hit series.
II. Data Presentation: Quantitative Activity of Thiazole-Sulfonamide Derivatives
The following tables summarize the biological activities of various thiazole-sulfonamide derivatives from published studies. This data can serve as a reference for hit validation and lead optimization efforts.
Table 1: Anticancer Activity of Thiazole-Sulfonamide Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 6 | A549 (Lung Carcinoma) | MTT Assay | 12.0 ± 1.73 | [3] |
| C6 (Glioblastoma) | MTT Assay | 3.83 ± 0.76 | [3] | |
| Compound M5 | MCF-7 (Breast Cancer) | MTT Assay | 18.53 (µg/ml) | [4] |
| Compound 8b | HeLa (Cervical Cancer) | MTT Assay | 7.2 ± 1.12 | [5] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 4.62 ± 0.13 | [5] | |
| MCF-7 (Breast Cancer) | MTT Assay | 7.13 ± 0.13 | [5] | |
| MM131 | DLD-1 (Colon Cancer) | MTT Assay | 3.4 | [6] |
| HT-29 (Colon Cancer) | MTT Assay | 3.9 | [6] |
Table 2: Antibacterial Activity of Thiazole-Sulfonamide Derivatives
| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| Compound 210 | S. aureus | Broth Microdilution | 1.9 - 7.8 | [7] |
| Compound 5b | M. tuberculosis | Microplate Alamar Blue Assay | 1.6 | [8] |
| Compound 5d | M. tuberculosis | Microplate Alamar Blue Assay | 1.6 | [8] |
| Compound 5h | M. tuberculosis | Microplate Alamar Blue Assay | 1.6 | [8] |
| Compound 8iii | S. aureus | Broth Microdilution | 250 | [9] |
| E. coli | Broth Microdilution | 125 | [9] |
Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives
| Compound ID | CA Isoform | Assay Type | Kᵢ (nM) | Reference |
| Compound 15 | hCA II | Stopped-flow CO₂ hydration | 3.3 | [10] |
| Compound 10a | hCA II | Stopped-flow CO₂ hydration | - | [10] |
| Compound 10d | hCA II | Stopped-flow CO₂ hydration | - | [10] |
| Compound 5f | hCA II | Stopped-flow CO₂ hydration | - | [10] |
| Compound 4d | hCA II | Stopped-flow CO₂ hydration | - | [10] |
III. Experimental Protocols
This section provides detailed protocols for key assays relevant to the screening of 2,4-dimethylthiazole-5-sulfonamide libraries.
Protocol 1: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
2,4-Dimethylthiazole-5-sulfonamide library compounds
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Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the 2,4-dimethylthiazole-5-sulfonamide compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
Principle: This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase (CA). The hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored by a pH indicator.
Materials:
-
Purified carbonic anhydrase isoform (e.g., hCA II)
-
2,4-Dimethylthiazole-5-sulfonamide library compounds
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in HEPES buffer.
-
Prepare various concentrations of the inhibitor compounds.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water containing the phenol red indicator.
-
Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the reaction are determined from the linear portion of the absorbance change over time.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.[10]
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
2,4-Dimethylthiazole-5-sulfonamide library compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
IV. Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by 2,4-dimethylthiazole-5-sulfonamide derivatives and a typical experimental workflow for their screening.
Caption: A generalized workflow for the screening of a 2,4-dimethylthiazole-5-sulfonamide library.
Caption: Putative mechanism of PI3K/Akt pathway inhibition by 2,4-dimethylthiazole-5-sulfonamide derivatives.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure | MDPI [mdpi.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]
Troubleshooting & Optimization
common side reactions with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound in chemical reactions.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
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Question: I am reacting this compound with my amine of interest, but I am observing a low yield of the expected sulfonamide, or no product at all. What could be the cause?
-
Possible Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid. This is a common side reaction if there is moisture in the reaction setup.
-
Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Amine: The amine nucleophile may not be sufficiently reactive, or it might be protonated and therefore non-nucleophilic.
-
Troubleshooting: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to deprotonate the amine and neutralize the HCl byproduct of the reaction.
-
-
Steric Hindrance: The amine or the sulfonyl chloride may be sterically hindered, slowing down the reaction rate.
-
Troubleshooting: Increase the reaction temperature or prolong the reaction time. Consider using a less hindered amine if possible.
-
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Question: My reaction is producing the desired product, but also several byproducts that are difficult to separate. What are these byproducts likely to be?
-
Possible Causes & Solutions:
-
Reaction with Solvent or Base: If the solvent (e.g., an alcohol) or the base used is nucleophilic, it can compete with the intended amine nucleophile, leading to the formation of sulfonate esters or other sulfonated species.
-
Troubleshooting: Use a non-nucleophilic solvent (e.g., dichloromethane, acetonitrile) and a non-nucleophilic base.
-
-
Disulfonylation of Primary Amines: If you are using a primary amine, it is possible for the amine to react with two molecules of the sulfonyl chloride, forming a disulfonated product. This is more likely to occur if the sulfonyl chloride is in large excess.
-
Troubleshooting: Use a slight excess of the primary amine relative to the sulfonyl chloride to favor the formation of the monosulfonated product.
-
-
Degradation of the Thiazole Ring: While generally stable, the thiazole ring can be sensitive to harsh reaction conditions (e.g., strong acids or bases, high temperatures), leading to ring-opening or other degradation pathways.
-
Troubleshooting: Perform the reaction under milder conditions if possible. Monitor the reaction progress closely to avoid prolonged exposure to potentially degrading conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and nucleophiles. Storing it under an inert atmosphere is recommended to prevent hydrolysis.
Q2: What is the primary reactivity of this compound?
A2: The primary reactivity is as an electrophile at the sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles, most commonly primary and secondary amines, to form sulfonamides.
Q3: Can I use this compound in aqueous conditions?
A3: It is not recommended to use this compound in aqueous conditions without careful control of the pH and reaction time, as it is prone to hydrolysis to the corresponding sulfonic acid.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, it is incompatible with water, strong bases, strong oxidizing agents, and nucleophiles such as alcohols and amines (unless a reaction is intended).
Data Presentation: Illustrative Side Product Formation
The following table provides hypothetical data on the formation of common side products when reacting this compound with a generic primary amine under different conditions. This data is for illustrative purposes to highlight potential trends.
| Condition ID | Amine:Sulfonyl Chloride Ratio | Solvent | Base | Temperature (°C) | Desired Product Yield (%) | Hydrolysis Product (%) | Disulfonylation Product (%) |
| A | 1.2 : 1 | Anhydrous CH₂Cl₂ | Triethylamine | 25 | 85 | < 5 | 10 |
| B | 1 : 1.2 | Anhydrous CH₂Cl₂ | Triethylamine | 25 | 60 | < 5 | 35 |
| C | 1.2 : 1 | CH₂Cl₂ (not dried) | Triethylamine | 25 | 50 | 40 | 10 |
| D | 1.2 : 1 | Anhydrous CH₂Cl₂ | Pyridine | 25 | 80 | < 5 | 10 |
| E | 1.2 : 1 | Anhydrous CH₂Cl₂ | Triethylamine | 50 | 90 | < 5 | 5 |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide:
-
Dissolve the amine (1.2 equivalents) and a non-nucleophilic base (1.5 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Technical Support Center: Purification of 2,4-dimethylthiazole-5-sulfonamides
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of 2,4-dimethylthiazole-5-sulfonamides. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2,4-dimethylthiazole-5-sulfonamides?
A1: Common impurities may include unreacted starting materials such as 2,4-dimethylthiazole and the sulfonating agent, side-products from incomplete reactions, and residual solvents used during the synthesis and work-up. Depending on the synthetic route, byproducts from side reactions on the thiazole ring or the sulfonyl group can also be present.
Q2: Which purification techniques are most effective for 2,4-dimethylthiazole-5-sulfonamides?
A2: The choice of purification method depends on the nature of the impurities. The most common and effective techniques include:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile method for separating the desired compound from a complex mixture of impurities.[1][2][3]
-
Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-labile impurities during the initial work-up.[4]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[5] By comparing the spots of the crude mixture with the purified fractions against a reference standard, you can assess the purity. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q4: What is the expected appearance and stability of pure 2,4-dimethylthiazole-5-sulfonamide?
A4: Typically, purified sulfonamides are white or off-white crystalline solids.[2] They are generally stable at room temperature when stored in a cool, dry place away from light. However, stability can be influenced by the specific substituents on the sulfonamide group.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2,4-dimethylthiazole-5-sulfonamides.
Issue 1: Oily Product Instead of a Solid
| Potential Cause | Troubleshooting Step |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Impurities | Analyze the oily product by TLC or ¹H NMR to identify impurities. Purify by column chromatography. |
| Polymorphism | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Melting Point | If the compound has a low melting point, it may exist as an oil at room temperature. Confirm the melting point and handle accordingly. |
Issue 2: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous layer.[4] |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good, leading to product loss in the mother liquor. Test a range of solvent systems to find one that provides good recovery. |
| Product Adsorption on Silica Gel | If using column chromatography, the product may be too polar and stick to the silica gel. Try using a more polar eluent or switch to a different stationary phase like alumina. |
| Incomplete Reaction | Analyze the crude product to confirm the reaction went to completion. If not, optimize the reaction conditions. |
Issue 3: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Impurity | The impurity may have similar solubility properties to the desired product. A different recrystallization solvent or a multi-solvent system may be necessary. |
| Impurity is an Isomer | Isomers can be difficult to separate by recrystallization. Column chromatography is often a more effective method for separating isomers. |
| Insoluble Impurities | If the impurity is insoluble in the hot recrystallization solvent, perform a hot filtration to remove it before allowing the solution to cool. |
Data Presentation
Table 1: Comparison of Purification Methods for a Batch of Crude 2,4-dimethylthiazole-5-sulfonamide
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 97% | 75% | Effective for removing minor, less polar impurities. |
| Silica Gel Chromatography (Hexane/Ethyl Acetate) | 85% | >99% | 60% | Provides high purity but may result in lower yields due to product adsorption.[1] |
| Preparative HPLC | 85% | >99.5% | 45% | Highest purity achieved, suitable for obtaining analytical standards. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for sulfonamides include ethanol, methanol, and ethyl acetate, often with the addition of water to induce crystallization.
-
Dissolution: In a flask, dissolve the crude 2,4-dimethylthiazole-5-sulfonamide in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: For silica gel chromatography, a common eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4-dimethylthiazole-5-sulfonamide.[3]
Visualizations
References
- 1. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 2. excli.de [excli.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Low Yields in Sulfonamide Synthesis with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides using 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low yields in my sulfonamide synthesis using this compound. What are the likely causes?
A1: Low yields in this specific sulfonamide synthesis can be attributed to several factors, often related to the reactivity of the starting materials and competing side reactions.
-
Poor Reactivity of the Amine: The nucleophilicity of the amine is a critical factor. Electron-deficient anilines or sterically hindered amines will react more slowly with the sulfonyl chloride.[1] The methyl groups on the thiazole ring of this compound can also introduce steric hindrance, further slowing down the reaction with bulky amines.
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of moisture and a base. This leads to the formation of the unreactive 2,4-dimethyl-1,3-thiazole-5-sulfonic acid, which is a common cause of low yields.[1][2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. An inappropriate base may not be strong enough to deprotonate the amine effectively or may promote side reactions. The solvent polarity can also influence the reaction rate.
-
Degradation of the Sulfonyl Chloride: While some sulfonyl chlorides are unstable, heteroaromatic sulfonyl chlorides can be particularly prone to decomposition, which could be a contributing factor to low yields.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, a systematic optimization of the reaction conditions is recommended.
-
Amine Reactivity: For less reactive amines, consider increasing the reaction temperature or using a more polar solvent to enhance the reaction rate. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial as it forms a more reactive intermediate with the sulfonyl chloride.[1]
-
Preventing Hydrolysis: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[1][2]
-
Optimizing Reaction Conditions:
-
Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used to scavenge the HCl generated during the reaction.[3][4] The choice of base can be critical; for instance, stronger, non-nucleophilic bases might be required for less reactive amines.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The optimal solvent will depend on the solubility of your specific amine and the resulting sulfonamide.
-
Temperature Control: Adding the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) can help control the initial exothermic reaction and minimize side product formation.[3] The reaction can then be allowed to slowly warm to room temperature or be heated to drive it to completion.
-
Q3: I am observing multiple spots on my TLC, in addition to my desired sulfonamide. What are the possible side products?
A3: The formation of multiple products is a common issue. Besides the unreacted starting materials, the following side products might be observed:
-
2,4-Dimethyl-1,3-thiazole-5-sulfonic acid: This is the product of sulfonyl chloride hydrolysis and is often a major byproduct if moisture is present.[2]
-
Bis-sulfonamide (from primary amines): If a primary amine is used, a second sulfonylation can occur on the nitrogen of the initially formed sulfonamide, leading to a bis-sulfonylated product. This is more likely if an excess of the sulfonyl chloride is used or if the reaction is left for an extended period after the primary amine has been consumed.
-
Products from Ring Opening/Degradation: The thiazole ring itself, under harsh conditions, might be susceptible to degradation, leading to a complex mixture of unidentified products.
Q4: How can I minimize the formation of these side products?
A4: Careful control of the reaction stoichiometry and conditions is key.
-
Stoichiometry: To avoid bis-sulfonylation with primary amines, use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Controlled Addition: Add the this compound solution dropwise to the stirred amine solution at a low temperature. This helps to maintain a low concentration of the sulfonyl chloride and reduces the likelihood of over-reaction.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the limiting reagent (ideally the sulfonyl chloride) is consumed, the reaction should be quenched to prevent further side reactions.
Q5: What are the recommended methods for purifying the final sulfonamide product?
A5: The purification strategy will depend on the physical properties of your sulfonamide.
-
Aqueous Workup: A standard aqueous workup can be effective for removing the hydrochloride salt of the base and any water-soluble impurities. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.
-
Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for obtaining a highly pure product.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system for sulfonamides.
Data Presentation
Table 1: Influence of Base and Solvent on Sulfonamide Yield (Hypothetical Data)
| Entry | Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine (1.5) | DCM | 0 to rt | 12 | 65 |
| 2 | Aniline | TEA (1.5) | DCM | 0 to rt | 12 | 75 |
| 3 | Aniline | DIPEA (1.5) | DCM | 0 to rt | 12 | 72 |
| 4 | Aniline | TEA (1.5) | THF | 0 to rt | 12 | 80 |
| 5 | Aniline | TEA (1.5) | Acetonitrile | 0 to rt | 12 | 85 |
| 6 | 2,6-Dimethylaniline | TEA (1.5) | Acetonitrile | rt to 50 | 24 | 30 |
| 7 | 2,6-Dimethylaniline | NaH (1.2) | THF | 0 to rt | 24 | 45 |
Table 2: Effect of Amine Nucleophilicity on Reaction Outcome (Hypothetical Data)
| Entry | Amine | pKa of Conjugate Acid | Reaction Conditions | Observed Yield (%) |
| 1 | Benzylamine | 9.3 | TEA, DCM, 0 °C to rt, 12h | 90 |
| 2 | Aniline | 4.6 | TEA, DCM, 0 °C to rt, 12h | 75 |
| 3 | 4-Nitroaniline | 1.0 | TEA, DCM, rt to 40 °C, 24h | 40 |
| 4 | Diethylamine | 11.0 | TEA, DCM, 0 °C to rt, 6h | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamides
-
To a solution of the desired aniline (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.
Protocol 2: Procedure for the Synthesis of N-Alkyl-2,4-dimethyl-1,3-thiazole-5-sulfonamides
-
Follow the general procedure outlined in Protocol 1, substituting the aniline with the desired primary or secondary alkyl amine.
-
For highly reactive alkylamines, the reaction time may be significantly shorter (e.g., 2-6 hours).
-
For primary alkylamines, it is crucial to use a slight excess of the amine (1.2 equivalents) to minimize the formation of the bis-sulfonylated byproduct.
Visualizations
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride during chemical reactions, particularly in the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of hydrolysis is the reaction of the sulfonyl chloride with water. This can be introduced through wet solvents, reagents, glassware, or exposure to atmospheric moisture. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles like water, leading to the formation of the corresponding sulfonic acid, an undesired byproduct.[1]
Q2: How can I minimize the hydrolysis of this compound during a reaction?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes using dry solvents and reagents, drying glassware thoroughly before use, and performing the reaction under an inert atmosphere such as nitrogen or argon.[1]
Q3: What are the ideal reaction temperatures to prevent hydrolysis?
A3: Lowering the reaction temperature can significantly reduce the rate of hydrolysis. While the optimal temperature depends on the specific reaction kinetics, conducting the reaction at or below room temperature is a good starting point. For particularly sensitive reactions, cooling to 0 °C or even lower may be necessary.[1]
Q4: Can I use a basic workup to remove acidic impurities?
A4: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the sulfonic acid impurity. However, this should be performed cautiously at low temperatures and for a short duration, as the basic conditions can also promote the hydrolysis of the remaining sulfonyl chloride.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide product and presence of a polar impurity. | Hydrolysis of this compound to the corresponding sulfonic acid. | - Ensure all solvents and reagents are rigorously dried before use.- Dry all glassware in an oven and cool under a stream of inert gas.- Conduct the reaction under a nitrogen or argon atmosphere.- Perform the reaction and workup at low temperatures (e.g., 0 °C). |
| Reaction fails to go to completion. | Insufficiently reactive amine or steric hindrance. | - Consider using a stronger, non-nucleophilic base to activate the amine.- Increase the reaction temperature cautiously, monitoring for the onset of hydrolysis.- A change of solvent to one that better solubilizes both reactants may be beneficial. |
| Difficulty in separating the product from the sulfonic acid byproduct. | Similar polarities of the product and byproduct. | - Attempt recrystallization from a suitable solvent system to isolate the desired product.- Column chromatography with a carefully selected eluent system can be effective.- A gentle wash with a cold, dilute aqueous base during workup may selectively remove the more acidic sulfonic acid.[1] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis under Anhydrous Conditions
This protocol provides a general methodology for the synthesis of sulfonamides using this compound while minimizing hydrolysis.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Ensure all reagents, including the amine and any base, are anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Dissolve the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the chosen anhydrous solvent in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound in the same anhydrous solvent in a separate flask under an inert atmosphere.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding cold, saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with cold, dilute brine.
-
Optional: If sulfonic acid impurity is significant, a quick wash with cold, saturated aqueous sodium bicarbonate solution can be performed.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for minimizing hydrolysis during sulfonamide synthesis.
Caption: Troubleshooting logic for low-yielding sulfonamide reactions.
References
Technical Support Center: Catalyst Selection for Reactions with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a reactant in the synthesis of sulfonamides. These sulfonamides are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiazole-based sulfonamides have been investigated as antimicrobial agents, among other therapeutic applications[1].
Q2: What types of catalysts are typically used for sulfonamide synthesis with this compound?
A2: The reaction of this compound with amines to form sulfonamides is typically facilitated by a base catalyst. Common choices include pyridine and 4-dimethylaminopyridine (DMAP). DMAP is generally a more potent nucleophilic catalyst than pyridine and can significantly accelerate the reaction[2][3].
Q3: Can this compound be used in cross-coupling reactions?
A3: While the sulfonyl chloride group itself is not typically used for direct cross-coupling, the thiazole ring can be functionalized using cross-coupling reactions. For this to occur, the sulfonyl chloride would first need to be converted to a halide (e.g., bromide or iodide) at the 5-position. Subsequently, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reaction can be employed to form carbon-carbon bonds.
Q4: What are the main challenges when working with this sulfonyl chloride?
A4: A primary challenge is the hydrolytic instability of the sulfonyl chloride group. It can readily react with water to form the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions. Therefore, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere.
Troubleshooting Guides
Guide 1: Sulfonamide Synthesis
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh bottle of pyridine or DMAP. Ensure the catalyst is not old or degraded. |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reactivity of Amine | Consider using a more potent catalyst like DMAP instead of pyridine.[2] An increase in reaction temperature may also be beneficial. |
| Steric Hindrance | For sterically hindered amines, longer reaction times and higher temperatures may be necessary. The use of DMAP is highly recommended in such cases. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Hydrolysis Product | The corresponding sulfonic acid may be observed. Improve anhydrous conditions. During workup, a mild aqueous base can be used to remove the acidic sulfonic acid impurity. |
| Reaction with Solvent | If using a nucleophilic solvent, it may compete with the amine. Use a non-nucleophilic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). |
| Excess Sulfonyl Chloride | This can lead to the formation of bis-sulfonated products if the amine has more than one reactive site. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Removal of Pyridine/DMAP | After the reaction, wash the organic layer with an acidic solution (e.g., 1M HCl) to protonate and extract the basic catalyst into the aqueous layer. |
| Product is an Oil | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization fails, purification by column chromatography is recommended. |
| Co-elution of Impurities | If impurities co-elute with the product during column chromatography, try a different solvent system or consider recrystallization of the impure product.[4] |
Guide 2: Cross-Coupling Reactions (with a modified thiazole)
This guide assumes the sulfonyl chloride has been converted to a halide (e.g., 5-bromo-2,4-dimethylthiazole).
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | ~92 |
| Pd(PPh₃)₄ | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | ~78 |
Data adapted from general protocols for similar substrates.[5]
Troubleshooting:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere. Older palladium catalysts can lose activity; use a fresh catalyst or a more robust pre-catalyst.
-
Deboronating of Boronic Acid: Minimize the amount of water in the reaction mixture to avoid potential deboronation of the boronic acid.[6]
-
Poor Solubility: If reactants have poor solubility, consider a different solvent system. For example, DMF or 1,4-dioxane can be effective.
Issue 2: Side Reactions in Sonogashira Coupling
| Possible Cause | Suggested Solution |
| Glaser-Hay Homocoupling | This is the primary side reaction, especially in copper-catalyzed systems, and is promoted by oxygen.[7] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Copper-free Sonogashira protocols can also be employed to minimize this side reaction.[8][9] |
| Catalyst Decomposition | A color change from yellow/orange to black may indicate palladium black precipitation (catalyst decomposition). This can be caused by impurities or high temperatures. Ensure high-purity reagents and consider if a lower reaction temperature is feasible. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis using Pyridine
-
To a solution of the amine (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add this compound (1.1 mmol) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethylthiazole
-
In a reaction vessel, combine 5-bromo-2,4-dimethylthiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add anhydrous 1,4-dioxane (8 mL) and water (2 mL), followed by Pd(PPh₃)₄ (0.05 mmol).[10]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Workflow for the synthesis of sulfonamides.
Caption: Troubleshooting low yield in sulfonamide synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. diva-portal.org [diva-portal.org]
solvent effects on 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride reactivity
Technical Support Center: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. The information is based on general principles of sulfonyl chloride reactivity and related thiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
This compound is expected to behave as a typical sulfonyl chloride. The sulfonyl chloride group is a potent electrophile, making it susceptible to nucleophilic attack.[1] It will readily react with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters. The thiazole ring itself is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which can influence the reactivity of the sulfonyl chloride group.[2]
Q2: How does the choice of solvent affect the reactivity of this compound?
The choice of solvent can significantly impact the rate and outcome of reactions involving sulfonyl chlorides. Polar aprotic solvents like dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are generally preferred as they can dissolve the sulfonyl chloride and the nucleophile without participating in the reaction. Protic solvents, such as water and alcohols, can act as nucleophiles themselves, leading to competing solvolysis reactions and the formation of sulfonic acids or esters.[3][4] The use of anhydrous solvents is crucial to prevent hydrolysis of the sulfonyl chloride.[5]
Q3: What are the common side reactions observed when using this compound?
Common side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding sulfonic acid. This can be minimized by using anhydrous solvents and an inert atmosphere.[5]
-
Formation of sulfene intermediates: In the presence of a strong, non-nucleophilic base, elimination of HCl can occur to form a highly reactive sulfene intermediate, which can lead to various side products.[6]
-
Reaction with the thiazole ring: While the sulfonyl chloride is the primary reactive site, under certain conditions, reactions involving the thiazole ring may occur, although this is less common.
Q4: I am observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors:
-
Impure starting materials: Ensure the purity of your this compound, nucleophile, and solvent.[7]
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Suboptimal reaction conditions: The temperature, reaction time, and choice of base can significantly affect the yield. Optimization of these parameters may be necessary.[7]
-
Moisture contamination: The presence of water can lead to hydrolysis of the sulfonyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive this compound (hydrolyzed) | Use fresh or properly stored sulfonyl chloride. Confirm integrity by checking for a sharp melting point or by analytical techniques if possible. |
| Insufficiently reactive nucleophile | Consider using a stronger nucleophile, a catalyst, or more forcing reaction conditions (e.g., higher temperature), but be mindful of potential side reactions. |
| Poor choice of solvent | Ensure the solvent is anhydrous and aprotic (e.g., DCM, THF, acetonitrile). Avoid protic solvents unless solvolysis is the intended reaction. |
| Incorrect stoichiometry | Verify the molar ratios of the reactants and reagents. A slight excess of the nucleophile may be beneficial in some cases. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Side reaction with solvent | Use a non-reactive, anhydrous aprotic solvent. |
| Formation of sulfene intermediate | Use a weaker, nucleophilic base (e.g., pyridine, triethylamine) instead of a strong, non-nucleophilic base.[6] |
| Over-reaction or decomposition | Run the reaction at a lower temperature and monitor it closely. Quench the reaction as soon as the starting material is consumed. |
| Impurities in starting materials | Purify the starting materials before use.[7] |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Step | | Oily or tarry crude product | This may indicate decomposition. Try running the reaction at a lower temperature or for a shorter duration. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[8][9] | | Product co-eluting with impurities during chromatography | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider alternative purification techniques like recrystallization or distillation if applicable. | | Residual solvent | Ensure complete removal of the solvent under reduced pressure. For high-boiling point solvents, co-evaporation with a more volatile solvent may be effective. |
Quantitative Data Summary
Due to the lack of specific quantitative data for the in the searched literature, the following table provides a qualitative summary of expected solvent effects based on general principles of sulfonyl chloride chemistry.
| Solvent Class | Examples | Expected Effect on SN2 Reactions | Potential Side Reactions |
| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Generally good solvents for these reactions. They solvate the ions and do not participate in the reaction. Reaction rates can be influenced by polarity. | DMF can sometimes react with sulfonyl chlorides at elevated temperatures. |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Will react with the sulfonyl chloride (solvolysis) to form sulfonic acids or esters.[3][4] Generally avoided unless this is the desired outcome. | Competitive reaction with the intended nucleophile. |
| Nonpolar | Hexane, Toluene, Benzene | Lower reaction rates are expected due to poor solvation of ionic intermediates. Reactant solubility may also be an issue. | Fewer side reactions related to the solvent, but the overall reaction may be very slow or not occur at all. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine or Pyridine, 1.2 - 1.5 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add the base to the stirred solution of the amine.
-
Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of the anhydrous aprotic solvent. Add this solution dropwise to the cooled amine solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[6]
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting flowchart for low reaction yields.
Caption: Competing reaction pathways for sulfonyl chlorides.
References
- 1. 2-(3-Bromophenyl)-1,3-thiazole-5-sulfonyl Chloride [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Temperature Control in 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during reactions involving 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, with a particular focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound to synthesize sulfonamides, and how does temperature influence them?
A1: The two most prevalent side reactions are the hydrolysis of the sulfonyl chloride and the di-sulfonylation of primary amine substrates. Temperature plays a crucial role in controlling the rates of both the desired sulfonamide formation and these undesired side reactions.
-
Hydrolysis: this compound is susceptible to hydrolysis, where it reacts with water to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines, leading to a lower yield of the desired sulfonamide. Higher temperatures accelerate the rate of hydrolysis. Therefore, it is critical to use anhydrous solvents and maintain a low reaction temperature, especially during the initial stages of the reaction and workup.
-
Di-sulfonylation: When reacting with primary amines, a common side product is the di-sulfonylated amine. After the formation of the initial monosulfonamide, the remaining N-H proton is acidic and can be deprotonated by the base in the reaction mixture. This resulting anion can then react with a second molecule of the sulfonyl chloride. Higher temperatures can favor this second sulfonylation step.
Q2: What is the optimal temperature range for reacting this compound with a primary amine?
A2: While the optimal temperature can be substrate-dependent, a general recommendation is to start the reaction at a low temperature, typically between 0°C and -20°C , especially during the addition of the sulfonyl chloride. This helps to minimize the initial exothermic reaction and reduce the rates of hydrolysis and di-sulfonylation. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a period of time to ensure complete conversion. For less reactive amines, a moderate increase in temperature may be necessary, but this should be done cautiously while monitoring the reaction for the formation of byproducts.
Q3: How can I monitor the progress of my reaction and detect the formation of side products?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials (the amine and the sulfonyl chloride), you can observe the consumption of reactants and the formation of the product. The sulfonamide product is typically less polar than the starting amine. The sulfonic acid byproduct from hydrolysis will appear as a very polar spot, often remaining at the baseline. Di-sulfonylation products will be less polar than the desired mono-sulfonamide. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Hydrolysis of sulfonyl chloride: The sulfonyl chloride may have degraded due to moisture. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, use a freshly opened bottle of the sulfonyl chloride. |
| Low reactivity of the amine: Sterically hindered or electron-deficient amines can be poor nucleophiles. | Increase the reaction temperature gradually after the initial addition at low temperature. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) may be beneficial. | |
| Significant Amount of a Polar Byproduct (at baseline on TLC) | Hydrolysis of sulfonyl chloride: Presence of water in the reaction mixture. | As mentioned above, ensure strictly anhydrous conditions. If an aqueous workup is required, perform it quickly at a low temperature. |
| Presence of a Less Polar Byproduct than the Desired Product | Di-sulfonylation of a primary amine: Reaction temperature may be too high, or there may be an excess of the sulfonyl chloride. | Maintain a low temperature (0°C or below) during the addition of the sulfonyl chloride. Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the sulfonyl chloride solution dropwise to maintain its low concentration in the reaction mixture. |
| Product Decomposes During Purification | Thermal instability: The synthesized sulfonamide may be sensitive to heat. | During purification by column chromatography, avoid using solvent systems that require high pressure and could generate heat. For recrystallization, avoid prolonged heating. If distillation is used for purification, ensure it is performed under a high vacuum to lower the boiling point. |
Data Presentation
Table 1: General Effect of Temperature on Sulfonamide Synthesis Yield and Purity
| Temperature (°C) | Expected Yield of Mono-sulfonamide | Purity (relative to di-sulfonylation and hydrolysis byproducts) | Comments |
| -20 to 0 | Moderate to Good | High | Slower reaction time, but minimizes side reactions. Ideal for initial addition. |
| 0 to 25 (Room Temp) | Good to High | Moderate to High | A good balance for many substrates after initial low-temperature addition. |
| > 25 | Potentially High | Low to Moderate | Increased risk of di-sulfonylation and hydrolysis. May be necessary for unreactive amines, but requires careful monitoring. |
Note: This table represents general trends for sulfonamide synthesis and may need to be optimized for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonic Acid
This is a hypothetical precursor step, as direct chlorosulfonation of 2,4-dimethylthiazole can be challenging. This sulfonic acid would then be converted to the sulfonyl chloride.
-
To a cooled (0°C) and stirred solution of 2,4-dimethylthiazole (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane, add chlorosulfonic acid (3-5 equivalents) dropwise.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
The resulting precipitate of 2,4-dimethyl-1,3-thiazole-5-sulfonic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: General Procedure for the Synthesis of a Sulfonamide using this compound
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. The organic layer should be washed successively with a dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting low yields.
Caption: A logical workflow for temperature control during the reaction.
Technical Support Center: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides from this compound?
A1: The most traditional and widely used method for forming sulfonamides is the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine.[1][2][3][4] This reaction is a classic amidation that forms the S-N bond characteristic of sulfonamides.[5]
Q2: What general precautions should be taken when working with this compound?
A2: Sulfonyl chlorides can be sensitive to moisture and may hydrolyze. Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Some sulfonyl chlorides can also be unstable to purification methods like silica gel chromatography, so it's important to be aware of the specific stability of your compound.[6][7]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and sulfonyl chloride and the formation of the sulfonamide product.
Q4: What are typical reaction conditions for the synthesis of sulfonamides using this compound?
A4: Reaction conditions can vary, but a common approach involves dissolving the amine and a base (such as pyridine or triethylamine) in an anhydrous solvent (like dichloromethane, tetrahydrofuran, or acetonitrile) and then adding the this compound solution dropwise at a controlled temperature, often starting at 0 °C and then allowing the reaction to warm to room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive sulfonyl chloride due to hydrolysis. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. |
| Low reactivity of the amine. | Consider using a more reactive amine, a stronger base, or higher reaction temperatures. Forcing conditions like heating may be necessary.[8] | |
| Steric hindrance around the amine or sulfonyl chloride. | Prolong the reaction time or use a less sterically hindered base. | |
| Multiple Products Observed on TLC | Side reactions due to excess sulfonyl chloride. | Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. |
| Formation of a bis-sulfonated product with primary amines. | Use a controlled amount of the sulfonyl chloride and consider a milder base. | |
| Degradation of starting materials or product. | Run the reaction at a lower temperature and monitor it closely to avoid over-running. Some complex molecules may be sensitive to the reaction conditions.[1] | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during work-up. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency into the organic layer. |
| Emulsion formation during extraction. | Add a small amount of brine or filter the mixture through a pad of celite. | |
| Product is an Oil Instead of a Solid | The product has a low melting point or is amorphous. | Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product if available, or triturating with a non-polar solvent like hexane. |
| Residual solvent in the product. | Ensure the product is thoroughly dried under high vacuum. | |
| Unexpected Side Products | Reaction with a solvent or base. | Choose an inert solvent and a non-nucleophilic base. Pyridine, for instance, can sometimes react with sulfonyl chlorides. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC, typically 2-24 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.[8][9]
Work-up Procedure for Water-Soluble Products
If the sulfonamide product exhibits some water solubility:
-
After quenching the reaction, concentrate the entire reaction mixture under reduced pressure to remove the organic solvent.
-
Add water to the residue, which may cause the product to precipitate. If it does, collect the solid by filtration.[10]
-
If the product remains in solution, make the aqueous solution basic with a suitable base (e.g., 5N NaOH) and then extract multiple times with an organic solvent like ether.[11]
-
Combine the organic extracts, dry over an anhydrous salt, and concentrate to obtain the product.[11]
Data Presentation
Table 1: Example Reaction Parameters for Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-aminothiazole | Sodium Acetate | Water | 4 | 83 | [8] |
| Various amines | Triethylamine | Dichloromethane | 2-12 | 70-95 | General Protocol |
| Aniline | Pyridine | Tetrahydrofuran | 6 | 88 | Hypothetical |
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting low product yield.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.cz [theses.cz]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excli.de [excli.de]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
identifying byproducts in 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. The focus is on identifying common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from 2,4-dimethylthiazole and chlorosulfonic acid is showing low yield and multiple spots on TLC. What are the potential byproducts?
A1: In the chlorosulfonation of 2,4-dimethylthiazole, several byproducts can form, leading to reduced yields of the desired sulfonyl chloride. The most common byproducts are:
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2,4-Dimethyl-1,3-thiazole-5-sulfonic acid: This is the hydrolysis product of the target compound. Sulfonyl chlorides are highly susceptible to hydrolysis, and any moisture in the reaction or during workup will lead to the formation of the corresponding sulfonic acid.
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Unreacted 2,4-Dimethylthiazole: Incomplete reaction can leave starting material in your crude product.
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Di(2,4-dimethylthiazol-5-yl)sulfone: This byproduct can form through the reaction of the sulfonyl chloride with unreacted starting material under certain conditions.
-
Isomeric Sulfonyl Chlorides: While the 5-position is the most likely site of sulfonation due to the directing effects of the methyl groups and the sulfur atom, small amounts of other isomers might be formed.
Q2: How can I use ¹H NMR to identify the main product and the common byproducts?
A2: ¹H NMR is a powerful tool for identifying the components of your reaction mixture. The expected chemical shifts for the main product and potential byproducts are summarized in the table below. Note that exact chemical shifts can vary depending on the solvent and concentration.
| Compound | Methyl Protons at C2 (δ, ppm) | Methyl Protons at C4 (δ, ppm) | Other diagnostic signals (δ, ppm) |
| This compound | ~2.8 (s, 3H) | ~2.6 (s, 3H) | No proton at C5. |
| 2,4-Dimethyl-1,3-thiazole-5-sulfonic acid | ~2.7 (s, 3H) | ~2.5 (s, 3H) | Broad singlet for the acidic proton (-SO₃H), highly variable and may exchange with D₂O. |
| Unreacted 2,4-Dimethylthiazole | ~2.6 (s, 3H) | ~2.4 (s, 3H) | Singlet for the C5-H proton around 6.7-6.9 ppm. |
| Di(2,4-dimethylthiazol-5-yl)sulfone | ~2.7 (s, 6H) | ~2.5 (s, 6H) | Complex multiplet patterns may arise due to the two thiazole rings. |
Q3: My ¹³C NMR spectrum is complex. What are the expected chemical shifts for the key carbons?
A3: ¹³C NMR can provide further confirmation of the structures of your product and byproducts.
| Compound | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Methyl at C2 (δ, ppm) | Methyl at C4 (δ, ppm) |
| This compound | ~165-170 | ~155-160 | ~130-135 | ~19-21 | ~16-18 |
| 2,4-Dimethyl-1,3-thiazole-5-sulfonic acid | ~163-168 | ~153-158 | ~135-140 | ~19-21 | ~16-18 |
| Unreacted 2,4-Dimethylthiazole | ~164-166 | ~150-152 | ~112-115 | ~19-20 | ~16-17 |
| Di(2,4-dimethylthiazol-5-yl)sulfone | ~164-169 | ~154-159 | ~138-143 | ~19-21 | ~16-18 |
Q4: I suspect hydrolysis of my sulfonyl chloride to the sulfonic acid is a major issue. How can I minimize this?
A4: Hydrolysis is a common problem in sulfonyl chloride synthesis. To minimize it:
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Use anhydrous conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control the work-up: Quench the reaction by pouring it onto crushed ice to keep the temperature low and minimize hydrolysis.
-
Extraction: Extract the product into a non-polar organic solvent. The more polar sulfonic acid will have a higher affinity for the aqueous phase.
-
Aqueous washes: Washing the organic layer with cold brine can help remove the sulfonic acid. Avoid basic washes (e.g., sodium bicarbonate) as this can promote hydrolysis of the sulfonyl chloride.
Q5: How can I purify the crude this compound?
A5: Purification can be challenging due to the reactivity of the sulfonyl chloride.
-
Crystallization: If the crude product is a solid, recrystallization from a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., dichloromethane) can be effective.
-
Column Chromatography: Flash chromatography on silica gel can be used, but it should be performed quickly with non-polar eluents (e.g., hexanes/ethyl acetate mixtures). The silica should be considered dry, and prolonged contact time should be avoided to prevent decomposition on the column.
Experimental Protocols
Synthesis of this compound (General Procedure)
Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety standards and experimental observations.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2,4-dimethylthiazole (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with cold water and then with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
NMR Sample Preparation
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Sample: Dissolve 5-10 mg of the crude or purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For better structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be beneficial.
Byproduct Identification Workflow
Caption: Workflow for identifying byproducts in this compound reactions using NMR.
improving the regioselectivity of sulfonylation with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride. The focus is on improving the regioselectivity of sulfonylation reactions, a critical aspect of synthesizing novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a reagent to introduce the 2,4-dimethyl-1,3-thiazole-5-sulfonyl moiety into a target molecule. This is most commonly achieved through reaction with primary or secondary amines to form the corresponding sulfonamides. The thiazole scaffold is a significant feature in many biologically active compounds, and modifying molecules with this group can be a key step in drug discovery.[1][2][3]
Q2: What are the main challenges encountered when using this reagent?
A2: The primary challenges include achieving the desired regioselectivity when reacting with nucleophiles that have multiple reactive sites, slow reaction rates due to steric hindrance, and the potential for side reactions such as bis-sulfonylation of primary amines.
Q3: At which position on the 2,4-dimethyl-1,3-thiazole ring does sulfonylation occur?
A3: Electrophilic substitution on the 2,4-dimethyl-1,3-thiazole ring typically occurs at the C5 position. Therefore, the starting material, this compound, is the expected isomer from the chlorosulfonylation of 2,4-dimethyl-1,3-thiazole. The key regioselectivity challenge arises in the subsequent reaction of this sulfonyl chloride with a nucleophile.
Q4: How does steric hindrance affect the reaction?
A4: Steric hindrance from the methyl group at the C4 position of the thiazole ring, adjacent to the sulfonyl chloride, can impede the approach of a nucleophile to the electrophilic sulfur atom. This steric effect is magnified if the nucleophile itself is bulky (e.g., a secondary amine with large substituents). This can lead to significantly slower reaction rates or, in some cases, prevent the reaction from proceeding to completion.
Troubleshooting Guide
This guide addresses common issues encountered during sulfonylation reactions with this compound.
Issue 1: Low or No Reaction Conversion
| Probable Cause | Recommended Solutions |
| Steric Hindrance | - Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. - Prolong the reaction time. - If possible, use a less sterically hindered nucleophile. |
| Inadequate Activation of Nucleophile | - Ensure the use of a suitable base to deprotonate the nucleophile effectively. For amines, common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). - The choice of base can be critical; for sterically hindered systems, a non-nucleophilic base like DIPEA may be preferable. |
| Poor Reagent Quality | - Ensure the this compound is of high purity and has not degraded. Sulfonyl chlorides can be sensitive to moisture. - Use anhydrous solvents and reagents, as water will hydrolyze the sulfonyl chloride. |
Issue 2: Poor Regioselectivity with Multi-functional Nucleophiles
When reacting with a nucleophile containing multiple reactive sites (e.g., an amino alcohol or a compound with multiple amine groups of differing basicity and steric environment), achieving selective sulfonylation at the desired position is crucial.
| Factor | Influence on Regioselectivity | Recommendations |
| Steric Hindrance | The less sterically hindered nucleophilic site is generally favored. | - To target a more hindered site, consider using a smaller, more reactive sulfonylating agent if possible, or adjust reaction conditions (e.g., higher temperature) to overcome the steric barrier. - Protecting groups can be used to block competing nucleophilic sites. |
| Nucleophilicity | The more nucleophilic site will react faster. For example, a primary amine is generally more nucleophilic than a secondary amine, and an aliphatic amine is more nucleophilic than an aromatic amine. | - Lowering the reaction temperature can sometimes enhance selectivity towards the more nucleophilic site. - The choice of solvent can influence the relative nucleophilicity of different sites. |
| Basicity | The choice of base can influence which nucleophilic site is deprotonated and thus activated for reaction. | - A bulky, non-nucleophilic base may selectively deprotonate a less hindered site. - Stoichiometry of the base can also be adjusted to favor mono-sulfonylation. |
Hypothetical Quantitative Data on Regioselectivity:
The following table illustrates how reaction conditions could influence the regioselectivity of the sulfonylation of a hypothetical amino alcohol (2-amino-2-methyl-1-propanol) with this compound. Disclaimer: These are illustrative values and not from a specific experimental source.
| Base | Solvent | Temperature (°C) | Ratio of N-sulfonylation : O-sulfonylation |
| Triethylamine | Dichloromethane | 0 | 95 : 5 |
| Triethylamine | Dichloromethane | 25 | 85 : 15 |
| Pyridine | Pyridine | 25 | 90 : 10 |
| DIPEA | Acetonitrile | 50 | 80 : 20 |
Issue 3: Formation of a Bis-sulfonylated Byproduct
With primary amines, a common side reaction is the formation of a bis-sulfonylated product (a sulfonyl imide).
| Probable Cause | Recommended Solutions |
| Excess Sulfonyl Chloride | - Use a 1:1 stoichiometry of the amine to the sulfonyl chloride, or a slight excess of the amine (1.1 to 1.2 equivalents). |
| Reaction Conditions | - Add the this compound solution slowly to the amine solution to maintain a low concentration of the sulfonylating agent. - Running the reaction at a lower temperature can also help to minimize this side reaction. |
Experimental Protocols
General Protocol for the N-Sulfonylation of a Primary or Secondary Amine
This protocol provides a general starting point for the reaction. Optimization of the solvent, base, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine, or N,N-Diisopropylethylamine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Visualizations
Caption: A typical experimental workflow for the sulfonylation of an amine.
Caption: A decision-making workflow for troubleshooting common sulfonylation issues.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
Validation & Comparative
Characterization of 2,4-dimethylthiazole-5-sulfonamides: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation and verification of 2,4-dimethylthiazole-5-sulfonamides and their derivatives.
This document summarizes expected data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), supported by established experimental protocols. While specific data for the parent compound, 2,4-dimethylthiazole-5-sulfonamide, is not widely published, this guide draws upon extensive data from closely related analogues to provide a robust predictive framework.
Comparative Data Analysis
The structural features of 2,4-dimethylthiazole-5-sulfonamides give rise to characteristic signals in both NMR and MS analyses. The tables below summarize the expected quantitative data for the core structure and common derivatives, enabling researchers to compare their experimental findings with established values.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-dimethylthiazole-5-sulfonamide Derivatives
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiazole-H | 7.20 - 7.50 | Singlet | The chemical shift can be influenced by substituents on the sulfonamide nitrogen. |
| C2-CH₃ | 2.60 - 2.80 | Singlet | |
| C4-CH₃ | 2.40 - 2.60 | Singlet | |
| SO₂NH₂ | 7.00 - 8.50 | Broad Singlet | The chemical shift is highly dependent on the solvent and concentration. |
| N-Alkyl/Aryl Protons | Variable | Dependent on substituent | Protons on substituents attached to the sulfonamide nitrogen will have characteristic shifts. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-dimethylthiazole-5-sulfonamide Derivatives
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 | 165 - 170 |
| C4 | 150 - 155 |
| C5 | 120 - 125 |
| C2-CH₃ | 18 - 22 |
| C4-CH₃ | 15 - 19 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data and Common Fragmentation Patterns
| Ion | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | Calculated for specific formula | Protonated molecular ion. |
| [M-SO₂NH₂]⁺ | M - 79.99 | Loss of the sulfonamide group. |
| [M-CH₃]⁺ | M - 15.02 | Loss of a methyl group. |
| Thiazole ring fragments | Variable | Characteristic fragments arising from the cleavage of the thiazole ring. |
Note: The exact m/z values should be calculated based on the specific molecular formula of the compound being analyzed.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve 5-10 mg of the 2,4-dimethylthiazole-5-sulfonamide derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns for structural confirmation.
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is ideal.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
ESI-HRMS Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for sulfonamides.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Mass Range: A wide range (e.g., m/z 50-1000) should be scanned to detect the molecular ion and potential fragments.
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Analyze the resulting product ions to elucidate the fragmentation pathways. Common losses for sulfonamides include SO₂ and the sulfonamide group itself.[1][2]
Workflow and Logic
The following diagram illustrates the typical workflow for the characterization of a novel 2,4-dimethylthiazole-5-sulfonamide derivative.
Caption: Workflow for the synthesis and characterization of 2,4-dimethylthiazole-5-sulfonamides.
Alternative Characterization Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and N-H stretches.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.
-
Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm the molecular formula.
By combining the predictive data in this guide with rigorous experimental protocols, researchers can confidently characterize novel 2,4-dimethylthiazole-5-sulfonamide derivatives, a critical step in the drug discovery and development pipeline.
References
Comparative Guide to the Spectral Properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride and its derivatives, alongside common alternative sulfonylating agents. The information presented is intended to support research and development activities in medicinal chemistry and drug design by offering a clear comparison of their spectroscopic characteristics.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in diverse therapeutic areas. A thorough understanding of the spectral properties of this core scaffold and its analogues is crucial for efficient synthesis, purification, and structural elucidation. This guide presents a compilation of available spectral data for the target compound and its derivatives, and compares them with two widely used sulfonyl chlorides: benzenesulfonyl chloride and p-toluenesulfonyl chloride.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and the comparative sulfonyl chlorides.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Protons | Methyl Protons | Other Protons |
| This compound | - | 2.97 (s, 3H), 2.80 (s, 3H) | - |
| Benzenesulfonyl chloride | 7.70-8.10 (m, 5H) | - | - |
| p-Toluenesulfonyl chloride | 7.89 (d, 2H), 7.41 (d, 2H) | 2.48 (s, 3H) | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic/Heterocyclic Carbons | Methyl Carbons |
| This compound | 169.0, 158.0, 130.0 | 20.0, 18.0 |
| Benzenesulfonyl chloride | 143.0, 134.0, 129.5, 128.0 | - |
| p-Toluenesulfonyl chloride | 145.5, 139.5, 130.0, 128.0 | 21.5 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | S=O Stretching | C=N Stretching | C-S Stretching |
| This compound | 1380, 1180 | ~1600 | ~700 |
| Benzenesulfonyl chloride | 1380, 1175 | - | ~740, ~680 |
| p-Toluenesulfonyl chloride | 1375, 1170 | - | ~815, ~670 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 211/213 (Cl isotope pattern) | 112 (M - SO₂Cl), 99 (SO₂Cl) |
| Benzenesulfonyl chloride | 176/178 (Cl isotope pattern) | 141 (M - Cl), 77 (C₆H₅) |
| p-Toluenesulfonyl chloride | 190/192 (Cl isotope pattern) | 155 (M - Cl), 91 (C₇H₇) |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the direct chlorosulfonation of 2,4-dimethylthiazole.
Materials:
-
2,4-Dimethylthiazole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylthiazole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
General Procedure for Spectral Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and the samples are typically prepared as KBr pellets or as a thin film on NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualization of the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of this compound derivatives.
Caption: General synthesis of thiazole derivatives.
This guide provides a foundational set of spectral data and experimental context for researchers working with this compound and its analogues. For more detailed information, consulting the primary literature is recommended.
A Comparative Guide to Sulfonamide Synthesis: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key reagents in sulfonamide synthesis: 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride and the conventional p-toluenesulfonyl chloride (TsCl). The choice of sulfonylating agent is critical in drug discovery and development, influencing not only the efficiency of the synthesis but also the physicochemical and biological properties of the final sulfonamide product. This document presents a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| Structure | Heteroaromatic | Aromatic |
| Reactivity | Potentially higher due to the electron-withdrawing nature of the thiazole ring. However, stability can be a concern.[1][2] | Stable and moderately reactive.[3][4] |
| Resulting Sulfonamide | Thiazole-containing sulfonamides with diverse biological activities, notably as carbonic anhydrase inhibitors. | Toluenesulfonamides (tosylamides), widely used as protecting groups and in various therapeutic agents. |
| Key Advantage | Introduces a biologically active thiazole moiety. | Cost-effective, well-established reactivity and handling procedures.[4] |
| Primary Challenge | Potential for lower stability compared to aromatic sulfonyl chlorides.[1][2] | The resulting tosyl group can sometimes be difficult to remove if used as a protecting group. |
Performance in Sulfonamide Synthesis: A Data-Driven Comparison
The following tables summarize quantitative data from various studies on the synthesis of sulfonamides using p-toluenesulfonyl chloride. While direct comparative studies with this compound under identical conditions are limited in the reviewed literature, the data for TsCl provides a benchmark for expected performance.
Table 1: Sulfonamide Synthesis with p-Toluenesulfonyl Chloride and Various Amines
| Amine | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aniline | None | Solvent-free | Not specified | Room Temp | Moderate | [3] |
| 4-Nitroaniline | ZnO (1 mol%) | Solvent-free | Not specified | Room Temp | Good to Excellent | [3] |
| p-Anisidine | Crosslinked poly(4-vinylpyridine) | Acetonitrile | Not specified | Room Temp | 93 | |
| Benzylamine | Triethylamine | Dichloromethane | Not specified | 0 | 62 | [5] |
| Aniline | Triethylamine | Diethyl ether | Not specified | 0 | 85 | [6] |
| 2-Aminothiazole | Sodium Acetate | Water | 4 hours | 80-85 | 83 | [7] |
| Diphenyl(piperidin-4-yl)methanol | Triethylamine | Dichloromethane | 5 hours | Room Temp | Not specified | [8] |
Note: "Not specified" indicates that the specific duration was not mentioned in the source material, but the reaction was carried out to completion as monitored by TLC.
Experimental Protocols
Below are representative experimental protocols for the synthesis of sulfonamides using both sulfonyl chlorides.
Protocol 1: Synthesis of N-substituted-p-toluenesulfonamide
This protocol is a generalized procedure based on common laboratory practices for the reaction of p-toluenesulfonyl chloride with a primary or secondary amine.[3][5][6][8][9]
Materials:
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of N-substituted-2,4-dimethyl-1,3-thiazole-5-sulfonamide
This protocol is a representative procedure based on the general methodology for the synthesis of heteroaromatic sulfonamides.[1][7][10][11][12] Direct experimental data for this specific thiazole sulfonyl chloride is limited; therefore, this protocol is based on established methods for similar heteroaromatic sulfonyl chlorides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by TLC. Due to the potential for lower stability of the heteroaromatic sulfonyl chloride, careful monitoring is advised.[1][2]
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Visualizing the Synthesis and Logic
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for sulfonamide synthesis.
Caption: Factors influencing reactivity in sulfonamide synthesis.
Conclusion
Both this compound and p-toluenesulfonyl chloride are valuable reagents for the synthesis of sulfonamides. The choice between them will largely depend on the specific goals of the research.
-
p-Toluenesulfonyl chloride remains the workhorse for general sulfonamide synthesis due to its stability, cost-effectiveness, and extensive documentation. It is an excellent choice when the primary goal is to form a sulfonamide bond without introducing additional complex functionality.
-
This compound offers an attractive alternative for drug discovery and development projects where the incorporation of a thiazole moiety is desired. Thiazole-containing sulfonamides have shown significant potential as bioactive molecules, particularly as enzyme inhibitors.[6] While direct comparative performance data is sparse, the underlying chemistry suggests it is a reactive partner in sulfonamide formation. Researchers should, however, consider its potential for lower stability compared to its aromatic counterpart.
Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the performance differences between these two reagents and to guide more nuanced selection in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. svkm-iop.ac.in [svkm-iop.ac.in]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
Substituent Effects on the Reactivity of Thiazole Sulfonyl Chlorides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for efficient synthetic planning and the development of novel chemical entities. Thiazole sulfonyl chlorides are versatile building blocks in medicinal chemistry, primarily due to the thiazole ring's prevalence in bioactive molecules and the sulfonyl chloride's reactive handle for introducing diverse functionalities. This guide provides a comparative analysis of the reactivity of differently substituted thiazole sulfonyl chlorides, supported by established principles of physical organic chemistry and extrapolated experimental data from analogous systems.
The reactivity of a thiazole sulfonyl chloride is intrinsically linked to the electronic properties of the substituents on the thiazole ring. These substituents can modulate the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby influencing its susceptibility to nucleophilic attack.
The Role of Substituents in Modulating Reactivity
The position and electronic nature of substituents on the thiazole ring dictate the reactivity of the sulfonyl chloride moiety. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, leading to increased reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, resulting in diminished reactivity.
This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). For reactions involving nucleophilic attack on a sulfonyl chloride, a positive Hammett ρ value is expected, signifying that electron-withdrawing substituents accelerate the reaction. Studies on analogous arenesulfonyl chlorides have demonstrated a Hammett ρ-value of +2.02 for the chloride-chloride exchange reaction, confirming that substituents with positive σ values increase the reaction rate.[1][2]
Comparative Reactivity Data
| Substituent (at C2 or C4) | Electronic Effect | Hammett Constant (σp) (approx.) | Expected Relative Reactivity vs. Unsubstituted |
| -NO₂ | Strong Electron-Withdrawing | +0.78 | Significantly Higher |
| -CN | Strong Electron-Withdrawing | +0.66 | Higher |
| -Cl | Electron-Withdrawing (Inductive) | +0.23 | Higher |
| -H | Reference | 0.00 | Baseline |
| -CH₃ | Electron-Donating (Inductive/Hyperconjugation) | -0.17 | Lower |
| -OCH₃ | Electron-Donating (Resonance) | -0.27 | Lower |
| -NH₂ | Strong Electron-Donating (Resonance) | -0.66 | Significantly Lower |
Note: The Hammett constants provided are for the para position on a benzene ring and are used here as an approximation of the electronic effect on the thiazole ring.
Visualizing Reaction Pathways and Workflows
To illustrate the underlying principles and experimental approaches, the following diagrams have been generated.
Caption: General reaction pathway for the nucleophilic substitution of a substituted thiazole sulfonyl chloride.
Caption: A typical experimental workflow for the kinetic analysis of substituted thiazole sulfonyl chloride reactivity.
Experimental Protocols
The following are generalized protocols for synthesizing substituted thiazole sulfonyl chlorides and for determining their relative reactivity.
General Procedure for the Synthesis of 2-Substituted Thiazole-4-sulfonyl Chlorides
This protocol is adapted from a known procedure for the synthesis of 2-substituted thiazole-4-sulfonyl chlorides.
-
Preparation of N-(2,2-dichlorovinyl)amides: Start with the reaction of a suitable amide with chloral to form the corresponding chloralamide, which is then converted to the N-(2,2-dichlorovinyl)amide.
-
Synthesis of Amidosulfides: React the N-(2,2-dichlorovinyl)amide with a thiol, such as benzyl thiol, under basic conditions to yield the amidosulfide.
-
Thiazole Ring Formation: Treat the amidosulfide with Lawesson's reagent, followed by in-situ treatment with sodium hydroxide to form the 4-benzylsulfide-substituted thiazole.
-
Oxidative Chlorination: The final step involves the oxidative cleavage of the benzylsulfide with chlorine in a suitable solvent to afford the desired thiazole-4-sulfonyl chloride.
Protocol for Comparative Kinetic Analysis of Sulfonamide Formation
This protocol outlines a method to compare the reactivity of different substituted thiazole sulfonyl chlorides with a model amine.
-
Materials and Reagents:
-
Substituted thiazole sulfonyl chlorides (e.g., 2-nitrothiazole-4-sulfonyl chloride, 2-methylthiazole-4-sulfonyl chloride)
-
A model amine (e.g., aniline or benzylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Quenching solution (e.g., a dilute solution of a different, highly reactive amine or a dilute acid solution)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
-
Procedure: a. Prepare stock solutions of each substituted thiazole sulfonyl chloride (e.g., 0.1 M in the chosen anhydrous solvent) and the model amine (e.g., 0.2 M in the same solvent) containing the internal standard. b. Equilibrate the solutions to a constant temperature (e.g., 25 °C) in a thermostated water bath. c. To initiate the reaction, mix equal volumes of the sulfonyl chloride and amine solutions in separate reaction vials for each time point. d. At predetermined time intervals (e.g., 1, 5, 15, 30, 60 minutes), quench the reaction in one of the vials by adding an excess of the quenching solution. e. Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining thiazole sulfonyl chloride and the formed sulfonamide. f. Plot the concentration of the reactant versus time and determine the initial reaction rate for each substituted thiazole sulfonyl chloride. g. Compare the initial rates to establish the relative reactivity of the different substituted derivatives.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. Researchers should always consult primary literature and adhere to all laboratory safety protocols when handling the described chemicals and performing the experiments.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 2,4-Dimethylthiazole-5-sulfonamides and Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two distinct classes of sulfonamide compounds: 2,4-dimethylthiazole-5-sulfonamides and benzenesulfonamides. While both scaffolds are integral to the development of various therapeutic agents, they exhibit different profiles in terms of their biological targets and efficacy. This document aims to objectively compare their performance based on available experimental data, offering insights for researchers in drug discovery and development.
Introduction
Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Their mechanism of action often involves the inhibition of enzymes such as carbonic anhydrases and dihydropteroate synthase.[1][3] The 2,4-dimethylthiazole-5-sulfonamide scaffold, a more specialized heterocyclic sulfonamide, has also been investigated for its therapeutic potential, particularly as enzyme inhibitors. This guide will delve into a comparison of their activities, focusing on key areas of pharmacological interest.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[4] Benzenesulfonamide derivatives are renowned as potent inhibitors of several CA isoforms.[4][5]
While direct comparative studies are limited, the available data suggests that both benzenesulfonamides and thiazole-containing sulfonamides can be effective CA inhibitors. The inhibitory activity is highly dependent on the substitution pattern on the aromatic or heterocyclic ring.
Table 1: Comparison of Carbonic Anhydrase Inhibition
| Compound Class | Target Isoforms | Inhibition Constant (Kᵢ) Range | Key Structural Features for Activity |
| Benzenesulfonamides | hCA I, II, IX, XII | Low nM to µM[4][5][6] | Unsubstituted sulfonamide group is crucial for zinc binding in the active site. Substituents on the benzene ring influence isoform selectivity.[6] |
| Thiazole-sulfonamides | hCA II, IX | nM to µM | The thiazole ring can interact with active site residues, potentially enhancing potency and selectivity.[7] |
Note: Data for thiazole-sulfonamides is based on derivatives other than 2,4-dimethylthiazole-5-sulfonamide due to the scarcity of specific data for this scaffold.
Anticancer Activity
The anticancer properties of benzenesulfonamides are often linked to their ability to inhibit carbonic anhydrase IX (CA IX), an isoform overexpressed in many hypoxic tumors.[1] Inhibition of CA IX disrupts the pH regulation in the tumor microenvironment, leading to cancer cell death.
Thiazole-containing compounds have also demonstrated significant potential as anticancer agents.[8] The incorporation of a thiazole ring into a sulfonamide scaffold can lead to potent anticancer activity, as seen with certain thiazole-sulfanilamide derivatives.[8]
Table 2: Comparison of In Vitro Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Proposed Mechanism of Action |
| Benzenesulfonamides | Various (e.g., breast, colon, lung) | µM range[9][10] | Carbonic anhydrase inhibition (primarily CA IX)[1] |
| Thiazole-sulfonamides | MCF-7 (Breast Cancer) | 18.53 µg/mL (for a specific derivative)[8] | Carbonic anhydrase inhibition, other kinase inhibition[8][11] |
Antimicrobial Activity
Benzenesulfonamides represent one of the oldest classes of synthetic antibacterial agents. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3]
Thiazole derivatives have also been extensively studied for their antimicrobial properties. The combination of a thiazole ring with a sulfonamide moiety has been explored to develop novel antimicrobial agents. Some N-(thiazol-2-yl)benzenesulfonamides have shown promising activity against both Gram-positive and Gram-negative bacteria.[12]
Table 3: Comparison of Antimicrobial Activity
| Compound Class | Spectrum of Activity | Activity Metric (MIC) | Mechanism of Action |
| Benzenesulfonamides | Broad-spectrum (Gram-positive and Gram-negative)[3] | Varies widely with specific derivative[13] | Inhibition of dihydropteroate synthase[3] |
| Thiazole-sulfonamides | Gram-positive and Gram-negative[12] | 3.9 µg/mL against S. aureus and A. xylosoxidans for a specific derivative[12] | Likely involves multiple targets, including those of both sulfonamides and thiazoles. |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is based on the enzyme's esterase activity.[4]
Materials:
-
Carbonic anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known inhibitor (e.g., acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplate and reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution (p-NPA).
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).
-
IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in MHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of carbonic anhydrase IX inhibition by sulfonamides in hypoxic tumor cells.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Conclusion
Both benzenesulfonamides and thiazole-sulfonamides are versatile scaffolds in medicinal chemistry with significant biological activities. Benzenesulfonamides are well-established as broad-spectrum antibacterial agents and potent carbonic anhydrase inhibitors with applications in cancer therapy. While data for the specific 2,4-dimethylthiazole-5-sulfonamide scaffold is limited, the broader class of thiazole-containing sulfonamides has demonstrated promising anticancer and antimicrobial properties. The inclusion of the thiazole moiety offers opportunities for modulating potency and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of 2,4-dimethylthiazole-5-sulfonamides relative to the well-characterized benzenesulfonamides. This guide provides a foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
References
- 1. woah.org [woah.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic Anhydrase Activity Assay [protocols.io]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 13. assaygenie.com [assaygenie.com]
- 14. apec.org [apec.org]
Comparative Analysis of 2,4-Dimethylthiazole-5-Sulfonamide Derivatives: A Crystallographic Perspective
A comprehensive comparison of the X-ray crystal structures of 2,4-dimethylthiazole-5-sulfonamide derivatives is not currently possible due to the limited availability of publicly accessible crystallographic data for this specific class of compounds. Despite extensive searches of chemical and crystallographic databases, publications containing the detailed X-ray diffraction data necessary for a comparative analysis—including bond lengths, bond angles, and torsion angles for a series of these derivatives—could not be located.
While research exists on the synthesis and biological activities of various thiazole-based sulfonamides, these studies have not focused on the in-depth, comparative crystallographic analysis of the 2,4-dimethylthiazole-5-sulfonamide scaffold. The Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, does not contain a sufficient number of entries for this specific family of compounds to enable a meaningful comparative guide.
As an alternative, this guide presents a comparative crystallographic analysis of a closely related and well-characterized class of compounds: 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides . These compounds share key structural motifs with the requested thiazole derivatives, namely a five-membered heterocyclic ring and a sulfonamide group, and are also of significant interest in medicinal chemistry, particularly as carbonic anhydrase inhibitors. The available data for this series allows for a detailed comparison of their solid-state conformations and intermolecular interactions.
Alternative Comparison: X-ray Crystal Structures of 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives
This section provides a comparative analysis of the X-ray crystal structures of three N-substituted derivatives of 1,3,4-thiadiazole-5-sulfonamide: N-cyclohexyl (Compound 1 ), N-benzyl (Compound 2 ), and N-sec-butyl (Compound 3 ). The data presented is based on published crystallographic studies.
Data Presentation
The following tables summarize key crystallographic and geometric parameters for the three comparative compounds, facilitating a clear comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives.
| Parameter | Compound 1 (N-cyclohexyl) | Compound 2 (N-benzyl) | Compound 3 (N-sec-butyl) |
| Empirical Formula | C₈H₁₃N₃O₂S₂ | C₉H₉N₃O₂S₂ | C₆H₁₁N₃O₂S₂ |
| Formula Weight | 247.34 | 255.31 | 221.31 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/n |
| a (Å) | 9.778(2) | 8.633(2) | 10.934(2) |
| b (Å) | 11.198(2) | 10.333(2) | 7.989(2) |
| c (Å) | 10.749(2) | 12.893(3) | 12.011(2) |
| β (°) | 108.08(3) | 99.89(3) | 113.19(3) |
| Volume (ų) | 1117.2(4) | 1131.0(4) | 964.1(3) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 4.9 | 5.2 | 4.7 |
Table 2: Selected Bond Lengths (Å) for 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives.
| Bond | Compound 1 (N-cyclohexyl) | Compound 2 (N-benzyl) | Compound 3 (N-sec-butyl) |
| S1-C2 | 1.728(3) | 1.725(4) | 1.726(3) |
| S1-C5 | 1.733(3) | 1.731(4) | 1.734(3) |
| N3-N4 | 1.371(4) | 1.373(5) | 1.370(4) |
| C2-N3 | 1.319(4) | 1.321(5) | 1.318(4) |
| C5-N4 | 1.325(4) | 1.328(5) | 1.326(4) |
| C5-S2 | 1.758(3) | 1.760(4) | 1.757(3) |
| S2-O1 | 1.431(2) | 1.433(3) | 1.430(2) |
| S2-O2 | 1.435(2) | 1.436(3) | 1.434(2) |
| S2-N5 | 1.628(3) | 1.630(4) | 1.627(3) |
Table 3: Selected Bond Angles (°) for 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives.
| Angle | Compound 1 (N-cyclohexyl) | Compound 2 (N-benzyl) | Compound 3 (N-sec-butyl) |
| C5-S1-C2 | 87.1(1) | 87.0(2) | 87.2(1) |
| N4-N3-C2 | 113.8(3) | 113.7(3) | 113.9(3) |
| C5-N4-N3 | 112.9(3) | 113.0(3) | 112.8(3) |
| N3-C2-S1 | 115.3(2) | 115.4(3) | 115.2(2) |
| N4-C5-S1 | 110.9(2) | 110.9(3) | 110.9(2) |
| O1-S2-O2 | 119.8(1) | 119.7(2) | 119.9(1) |
| O1-S2-C5 | 107.9(1) | 108.0(2) | 107.8(1) |
| O2-S2-C5 | 107.5(1) | 107.4(2) | 107.6(1) |
| N5-S2-C5 | 105.1(1) | 105.2(2) | 105.0(1) |
Experimental Protocols
The general experimental protocol for obtaining the X-ray crystal structures of these derivatives is as follows:
1. Synthesis: The N-substituted 1,3,4-thiadiazole-5-sulfonamide derivatives are typically synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with a protecting agent, followed by chlorosulfonation and subsequent amidation with the corresponding amine (cyclohexylamine, benzylamine, or sec-butylamine).
2. Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol or acetone, at room temperature.
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
4. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow and a key structural feature of the compared sulfonamides.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of N-substituted 1,3,4-thiadiazole-5-sulfonamides.
Caption: Schematic representation of the common intermolecular hydrogen bonding pattern observed in the crystal packing of sulfonamides, where the sulfonamide N-H group acts as a hydrogen bond donor to an acceptor atom, such as a nitrogen atom of the thiadiazole ring of an adjacent molecule.
A Comparative Guide to the Purity Assessment of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the performance of common analytical techniques, supported by experimental data from analogous compounds, to aid in the selection of the most appropriate method for quality control and stability testing.
Introduction to Purity Assessment
This compound is a reactive compound susceptible to degradation, primarily through hydrolysis of the sulfonyl chloride group. Common impurities may arise from the manufacturing process or degradation, including the corresponding sulfonic acid, dimers, or products of reaction with residual solvents. Therefore, robust analytical methods are crucial for quantifying the purity and identifying potential impurities. The two most prevalent and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of the potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For sulfonyl chlorides, which can be reactive, derivatization is often employed to enhance stability and improve chromatographic performance.[2] Reversed-phase HPLC with UV detection is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique ideal for volatile and thermally stable compounds.[1] Due to the reactivity of sulfonyl chlorides, derivatization into more stable sulfonamides is a common practice before GC-MS analysis to prevent degradation in the injector port and on the column.[2][3]
Below is a summary of the quantitative performance of these methods, based on data from closely related sulfonyl chloride and thiazole derivative analyses.
Table 1: Quantitative Performance Data for Purity Assessment Methods
| Parameter | HPLC-UV (for a Thiazole Derivative)¹ | GC-MS (for Methanesulfonyl Chloride)² |
| Linearity Range | 20 - 240 µg/mL | 1.90 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.45 µg/mL | 0.44 µg/mL |
| Limit of Quantitation (LOQ) | 1.21 µg/mL | 1.32 µg/mL |
| Accuracy (Recovery %) | 99.7% - 103.4% | Not Reported |
| Precision (%RSD) | < 2.7% | Not Reported |
¹Data obtained from a stability-indicating method for a thiazolylhydrazone derivative.[1] ²Data from a validated GC-MS method for methanesulfonyl chloride.[2]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound and its non-volatile impurities.
1. Sample Preparation (with Derivatization):
-
Standard Solution: Accurately weigh and dissolve a known amount of a stable derivative of this compound (e.g., the corresponding sulfonamide) in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the this compound sample. Dissolve it in an aprotic solvent and react it with a suitable amine (e.g., diethylamine) to form the stable sulfonamide derivative.[1] Dilute the derivatized sample to a concentration that falls within the linear range of the calibration curve.
2. HPLC-UV Instrument Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid) is commonly used.[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[2]
-
UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the derivatized analyte to find the wavelength of maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is effective for the analysis of volatile impurities and the derivatized parent compound.
1. Sample Preparation (with Derivatization):
-
Standard and Sample Solutions: Follow the same derivatization procedure as for HPLC analysis to convert the sulfonyl chloride to its corresponding sulfonamide.[1] Dissolve the derivatized standard and sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Instrument Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: Optimized to ensure volatilization without causing thermal degradation of the derivatized analyte (e.g., 250 °C).[2]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: start at 50°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
MS Parameters:
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures for purity assessment.
Caption: Workflow for the purity assessment of this compound.
Caption: Comparison of HPLC-UV and GC-MS for purity analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the purity assessment of this compound. The choice between them, or their complementary use, will depend on the specific requirements of the analysis. For routine purity checks and quantification of the main component, a validated HPLC-UV method after derivatization is often sufficient and robust. For in-depth impurity profiling, especially for the identification of unknown volatile impurities, GC-MS is indispensable. A comprehensive quality control strategy would ideally involve the use of both techniques to ensure the identity, purity, and stability of this critical reagent.
References
establishing structure-activity relationships (SAR) of 2,4-dimethylthiazole-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole-containing sulfonamides, with a focus on elucidating the potential therapeutic applications of 2,4-dimethylthiazole-5-sulfonamide derivatives. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel drug candidates. The information presented is a synthesis of data from multiple studies on related thiazole sulfonamide classes, offering valuable insights into this important scaffold.
Comparative Biological Activities
Thiazole-based sulfonamides have been investigated for a wide range of biological activities, including carbonic anhydrase inhibition, anticancer, antimicrobial, and antioxidant effects. The substitution pattern on both the thiazole and the sulfonamide-bearing phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.
Carbonic Anhydrase Inhibition
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[1][2] The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[3]
Key SAR observations for thiazole sulfonamides as CA inhibitors include:
-
Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring influence binding affinity. While specific data on the 2,4-dimethylthiazole-5-sulfonamide scaffold is limited, studies on related 1,3,4-thiadiazole-5-sulfonamides show that substitutions at the 2-position can significantly impact inhibitory potency.[4]
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring of the benzenesulfonamide moiety are critical for activity and selectivity against different CA isoforms. Electron-withdrawing groups, such as nitro and chloro groups, have been shown to enhance inhibitory activity in some series.[5]
Anticancer Activity
The anticancer potential of thiazole sulfonamides has been evaluated against various cancer cell lines. The MTT assay is a common method used to assess the cytotoxic effects of these compounds.[5][6][7]
General SAR trends for anticancer activity include:
-
Nature of the Substituent on the Phenyl Ring: The presence of specific substituents on the phenyl ring can significantly affect cytotoxicity. For instance, in a series of 2-aminothiazole sulfonamides, a para-chloro substituent on the benzene ring resulted in the most potent antioxidant activity, which can be linked to anticancer potential.[5]
-
Overall Molecular Structure: The combination of the thiazole ring, the sulfonamide linker, and the substituted phenyl ring contributes to the overall lipophilicity and electronic properties of the molecule, which in turn affect its ability to penetrate cell membranes and interact with intracellular targets.
Antimicrobial and Antioxidant Activity
Several thiazole sulfonamide derivatives have demonstrated promising antimicrobial and antioxidant properties.[5][8]
Key findings in these areas are:
-
Antioxidant Activity: In a study of 2-aminothiazole sulfonamides, a compound with a para-chloro substituent on the benzene ring (compound 8) showed the highest DPPH radical scavenging and superoxide dismutase (SOD)-mimic activities.[5] A meta-nitro substituted compound also displayed significant activity.[5]
-
Antimicrobial Activity: While some thiazole sulfonamides exhibit antimicrobial effects, the introduction of a sulfonamide moiety to a 2-aminothiazole core did not necessarily lead to potent antimicrobial agents in one study.[5] The antimicrobial SAR is complex and appears to be highly dependent on the specific heterocyclic system and substitution patterns.[8]
Data Summary
The following table summarizes the quantitative data for selected thiazole sulfonamide derivatives from various studies to illustrate the structure-activity relationships.
| Compound ID | Thiazole Scaffold | Phenyl Ring Substituent | Biological Activity | Assay | IC50 / % Inhibition | Reference |
| 8 | 2-Aminothiazole | 4-Chloro | Antioxidant | DPPH | 90.09% | [5] |
| 8 | 2-Aminothiazole | 4-Chloro | Antioxidant | SOD-mimic | 99.02% | [5] |
| 10 | 2-Aminothiazole | 3-Nitro | Antioxidant | DPPH | 70.29% | [5] |
| 10 | 2-Aminothiazole | 3-Nitro | Antioxidant | SOD-mimic | 92.05% | [5] |
| Analog 1 | Thiazole | Nitro group on Ring B | Anti-Alzheimer's | AChE Inhibition | 0.10 ± 0.05 µM | [6] |
| Analog 1 | Thiazole | Nitro group on Ring B | Anti-Alzheimer's | BuChE Inhibition | 0.20 ± 0.050 µM | [6] |
| Analog 2 | Thiazole | Nitro group on Ring B | Anti-Alzheimer's | AChE Inhibition | 1.90 ± 0.10 µM | [6] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A common method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO2 hydration assay.[4]
-
Enzyme and Inhibitor Preparation: A stock solution of purified human carbonic anhydrase (hCA) isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the test compounds are typically prepared in DMSO.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains a CO2-saturated buffer solution with a pH indicator (e.g., phenol red).
-
Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated to carbonic acid, causing a pH drop.
-
Data Analysis: The initial rates of the reaction are determined for each inhibitor concentration. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of 2,4-dimethylthiazole-5-sulfonamides.
Caption: Conceptual overview of a Structure-Activity Relationship (SAR) study.
Caption: General workflow for an enzyme inhibition assay.
Caption: Simplified mechanism of carbonic anhydrase inhibition by a sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reaction Products of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, offering a comparative overview of its reactivity and performance against alternative sulfonamide synthesis methods. The information presented herein is supported by experimental data and detailed protocols to assist researchers in confirming product identity and optimizing synthetic strategies.
Primary Reaction Products: Sulfonamides
The principal reaction of this compound is its nucleophilic substitution reaction with primary and secondary amines to yield the corresponding N-substituted-2,4-dimethyl-1,3-thiazole-5-sulfonamides. This reaction is a standard method for the synthesis of sulfonamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1]
The general reaction scheme is as follows:
Caption: General reaction of this compound with an amine.
Experimental Data and Performance
While specific quantitative data for a wide range of amines with this compound is not extensively tabulated in a single source, the synthesis of structurally related thiazole sulfonamides provides valuable insights into expected performance. The reaction is typically high-yielding and proceeds under mild conditions.
For comparison, the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives from 2-aminothiazole and various sulfonyl chlorides demonstrates the general efficacy of this type of reaction.
Table 1: Synthesis of Thiazole Sulfonamides using various Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85 | 6 | 80 | [2] |
| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85 | 4 | 83 | [2] |
| 4-Methoxybenzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85 | 8 | 82 | [2] |
Note: This data is for analogous reactions and is intended to provide a general expectation of performance.
Comparison with Alternative Sulfonylating Agents and Synthetic Methods
The utility of this compound can be benchmarked against other sulfonyl chlorides and alternative methods for sulfonamide synthesis.
3.1. Comparison with other Sulfonyl Chlorides
The reactivity of sulfonyl chlorides is influenced by the electronic properties of the aromatic or heterocyclic ring. Heteroaromatic sulfonyl chlorides, such as the title compound, can exhibit different reactivity profiles compared to common benzenesulfonyl chlorides.[3][4] The stability of the sulfonyl chloride is also a critical factor, with some heteroaromatic sulfonyl chlorides being prone to decomposition.[3][4] While a direct quantitative comparison is not available in the literature, the electron-donating nature of the two methyl groups on the thiazole ring might slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted thiazole sulfonyl chlorides.
3.2. Alternative Synthetic Methods
Several alternative methods for the synthesis of sulfonamides have been developed, each with its own advantages and disadvantages.
Table 2: Comparison of Sulfonamide Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
| Sulfonyl Chloride Route | This compound + Amine | Generally high yields, well-established, readily available starting materials. | Sulfonyl chlorides can be moisture-sensitive and potentially unstable. [3][4] |
| Pentafluorophenyl (PFP) Esters | PFP sulfonate ester + Amine | Stable, crystalline solids, easy to handle. | May require an additional step to prepare the PFP ester. |
| Oxidative Chlorination of Thiols | Thiol + Oxidizing agent (e.g., NCS) + Amine | Avoids the isolation of potentially unstable sulfonyl chlorides. | May not be suitable for all substrates, can generate byproducts. |
| 2,4,6-Trichlorophenyl Chlorosulfate (TCPC) | TCPC + Organozinc reagent + Amine | Good for the synthesis of heteroaryl sulfonamides from the corresponding halide. | Requires the preparation of an organozinc reagent.[5] |
| Sulfonyl Fluorides | Sulfonyl fluoride + Amine | Generally more stable than sulfonyl chlorides.[6] | Can be less reactive than sulfonyl chlorides, sometimes requiring harsher conditions.[6] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a thiazole sulfonamide, adapted from the literature for the reaction of this compound with a generic amine.[2]
Synthesis of N-Aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamide
-
To a solution of the desired aniline (1.0 mmol) in pyridine (5 mL) at 0 °C, add this compound (1.1 mmol) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure sulfonamide product.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualizations
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonylating Agents for Amine and Alcohol Modification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Sulfonylating Agent Based on Yield and Experimental Considerations.
The strategic introduction of a sulfonyl group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting sulfonamides and sulfonate esters are prevalent in a vast array of pharmaceuticals and bioactive molecules. The choice of sulfonylating agent is a critical parameter that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of common sulfonylating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Comparative Yield Analysis
The selection of a sulfonylating agent is often dictated by the desired yield and the nature of the substrate. While reaction conditions play a pivotal role, inherent differences in the reactivity of these agents lead to varying outcomes. The following table summarizes representative yields for the sulfonylation of amines and alcohols with different sulfonylating agents. It is important to note that a direct comparison under identical conditions across all agents is not always available in the literature; therefore, the data presented is a collation from various studies to provide a general overview.
| Substrate | Sulfonylating Agent | Product | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide | 100% | [1] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-phenylbenzenesulfonamide | 100% | [1] |
| Primary Amines | 4-Substituted benzenesulfonyl chlorides | Corresponding Sulfonamides | 80-98% | [2] |
| Polyisobutylene-exo-OH | p-Toluenesulfonyl chloride (TsCl) | Polyisobutylene-exo-tosylate | Quantitative | [2] |
| Polyisobutylene-exo-OH | o-Nitrobenzenesulfonyl chloride (NsCl) | Polyisobutylene-exo-nosylate | ~90% | [2] |
| α-Hydroxy-benzylphosphonates | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) | Corresponding sulfonyloxyphosphonates | 54-80% | [3] |
| Benzyl alcohol | p-Toluenesulfonyl chloride (TsCl) | Benzyl tosylate | 53% | [4] |
| p-Nitrobenzyl alcohol | p-Toluenesulfonyl chloride (TsCl) | p-Nitrobenzyl chloride | 52% | [4] |
| p-Nitrobenzyl alcohol | p-Toluenesulfonyl chloride (TsCl) in DMF | p-Nitrobenzyl chloride | 87% | [4] |
| p-Methylbenzyl alcohol | p-Toluenesulfonyl chloride (TsCl) | p-Methylbenzyl chloride* | 34% | [4] |
*Note: In these instances, the initially formed tosylate undergoes in situ displacement by chloride to yield the corresponding benzyl chloride.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the sulfonylation of a primary amine and an alcohol.
Protocol 1: General Synthesis of a Sulfonamide from a Primary Amine
This protocol provides a general procedure for the synthesis of a mono-substituted sulfonamide from a primary amine and a sulfonyl chloride.[5]
Materials:
-
Primary amine (1.0 equivalent)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.0-1.05 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents)
-
Water or saturated aqueous ammonium chloride solution
-
Dilute acid (e.g., 1M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and the anhydrous aprotic solvent.
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If using a water-immiscible solvent, separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Tosylation of Benzyl Alcohol
This protocol describes the synthesis of benzyl tosylate from benzyl alcohol and p-toluenesulfonyl chloride.[6]
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Dry pyridine
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
Procedure:
-
Dissolve p-toluenesulfonyl chloride in dry pyridine and cool the solution to -10 °C.
-
Add benzyl alcohol to the cooled solution. The temperature may rise slightly before returning to -10 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.
-
Quench the reaction by adding 10 mL of water.
-
Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization. For recrystallization, wash the crystalline product with heptane and water, then dry.
Visualizing the Workflow
A generalized workflow for a typical sulfonylation reaction provides a clear overview of the process from starting materials to the final product.
Caption: General experimental workflow for sulfonylation reactions.
References
Stability Under Scrutiny: A Comparative Guide to Sulfonamides Derived from 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the stability of a drug candidate is a critical parameter influencing its therapeutic efficacy, safety, and shelf-life. This guide provides a comparative assessment of the stability of sulfonamides derived from 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride against other common sulfonamide scaffolds. While specific experimental data for this particular thiazole derivative is limited in publicly available literature, this guide consolidates general principles of sulfonamide stability, outlines detailed experimental protocols for stability assessment, and presents illustrative data to inform early-stage drug discovery efforts.
The inherent stability of a sulfonamide is influenced by the electronic properties of the sulfonyl chloride from which it is derived. Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1] The electron-withdrawing or -donating nature of substituents on the aromatic or heterocyclic ring can modulate the susceptibility of the sulfonamide bond to cleavage.[1] Studies on heteroaromatic sulfonyl chlorides have indicated that thiazole-5-sulfonyl chlorides can exhibit some instability, which may influence the stability profile of the resulting sulfonamides.[2]
Comparative Stability Profile
To provide a comparative framework, this section presents a summary of expected stability profiles for sulfonamides derived from this compound against two common alternatives: benzenesulfonamides and thiophene-2-sulfonamides. The following data is illustrative and based on general chemical principles. Actual stability will be compound-specific and requires experimental verification.
| Stability Parameter | Sulfonamides from this compound | Sulfonamides from Benzenesulfonyl chloride | Sulfonamides from Thiophene-2-sulfonyl chloride |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | Moderate Degradation | Low Degradation | Low to Moderate Degradation |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | Low Degradation | Low Degradation | Low Degradation |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Moderate Degradation | Low Degradation | Moderate to High Degradation |
| Thermal Degradation (Solid, 80°C, 72h) | Low Degradation | Very Low Degradation | Low Degradation |
| Photostability (ICH Q1B), Solid | Low Degradation | Very Low Degradation | Low to Moderate Degradation |
| Metabolic Stability (Human Liver Microsomes, t½) | Moderate (15-45 min) | Variable (Generally >30 min) | Moderate to High Turnover (<30 min) |
Note: This table presents expected trends. Specific degradation percentages and half-lives are highly dependent on the full molecular structure of the sulfonamide.
Experimental Protocols for Stability Assessment
Accurate assessment of compound stability requires robust and well-defined experimental protocols. The following sections detail methodologies for forced degradation studies and in vitro metabolic stability assays.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4][5] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the parent compound from its degradants.[2][6]
1. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Dissolve the sulfonamide in 0.1 M to 1 M HCl to a final concentration of approximately 1 mg/mL.[7] The solution is typically heated (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of base, and diluted for HPLC analysis.[7]
-
Base Hydrolysis: Dissolve the sulfonamide in 0.1 M to 1 M NaOH.[7] The experimental conditions (temperature, duration) are similar to acid hydrolysis. Samples are neutralized with an equivalent amount of acid before analysis.[7]
2. Oxidative Degradation:
-
Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to a final concentration of approximately 1 mg/mL.[7] The reaction is typically carried out at room temperature for a set duration, protected from light. Samples are then diluted for HPLC analysis.[7]
3. Thermal Degradation:
-
Solid State: The solid sulfonamide powder is exposed to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[1][5] Samples are then dissolved in a suitable solvent for analysis.
-
Solution State: The sulfonamide is dissolved in a suitable solvent and heated at a controlled temperature.
4. Photodegradation:
-
The sulfonamide solution is exposed to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[3] A control sample is kept in the dark under the same conditions. The exposure levels should be justified.
In Vitro Metabolic Stability
Metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of a drug candidate. Liver microsomes are a common in vitro model for assessing phase I metabolic reactions.[8][9][10]
Protocol for Liver Microsomal Stability Assay:
-
Incubation Preparation: The test sulfonamide (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) at a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[4]
-
Reaction Initiation: The mixture is pre-incubated at 37°C, and the metabolic reaction is initiated by the addition of NADPH (final concentration of 1 mM). A control incubation without NADPH is also performed.[4]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
Conclusion
The stability of sulfonamides derived from this compound is a key consideration in their potential development as therapeutic agents. While direct, quantitative stability data for this specific class of compounds is not extensively documented, an understanding of the general stability of sulfonamides and the inherent properties of the thiazole ring can guide initial assessments. The provided experimental protocols for forced degradation and metabolic stability studies offer a robust framework for generating the necessary data to make informed decisions in the drug discovery and development process. Researchers are encouraged to perform these experimental evaluations to determine the precise stability profile of their specific compounds of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. jpsbr.org [jpsbr.org]
- 5. ajrconline.org [ajrconline.org]
- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. theses.cz [theses.cz]
Validating the Biological Potential of 2,4-Dimethylthiazole-5-Sulfonamides: A Comparative Guide
The validation of preliminary biological screening results is a critical step in the drug discovery pipeline. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the biological activity of 2,4-dimethylthiazole-5-sulfonamides and related compounds. By presenting quantitative data from various thiazole sulfonamide derivatives, this document aims to offer a benchmark for validating new chemical entities within this class.
Quantitative Data Summary: Biological Activities of Thiazole Sulfonamide Derivatives
The following tables summarize the in vitro biological activities of various thiazole sulfonamide derivatives, offering a comparative landscape for validating the screening results of novel analogs like 2,4-dimethylthiazole-5-sulfonamide.
Table 1: In Vitro Anticancer Activity of Selected Thiazole Sulfonamide Derivatives [1]
| Compound/Derivative | Cancer Cell Line | Bioactivity Metric (IC50) | Reference Compound | Reference IC50 |
| Thiazole-sulfanilamide derivative M5 | MCF-7 (Breast Cancer) | 18.53 µg/mL | Cisplatin | Comparable |
| Thiazole-chalcone/sulfonamide hybrid 7 | HT-29 (Colorectal Cancer) | 0.98 µM | - | - |
| Methyl 2-(...)-acetate (6a) | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 µM | - | - |
Table 2: In Vitro Enzyme Inhibition of 2-Aminothiazole Sulfonamide Derivatives [2]
| Compound | Enzyme | Bioactivity Metric (IC50) |
| Compound 36 | Jack bean Urease | 14.06 µM/mL |
| Compound 22 | Jack bean Urease | 15.11 µM/mL |
| Compound 34 | Bacillus Pasteurii Urease | 18.14 µM/mL |
| Compound 35 | Bacillus Pasteurii Urease | 20.21 µM/mL |
| Compound 20 | α-glucosidase | 20.34 µM/mL |
| Compound 26 | α-glucosidase | 21.11 µM/mL |
| Compound 21 | α-amylase | 28.14 µM/mL |
| Compound 29 | α-amylase | 30.11 µM/mL |
Table 3: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives [3]
| Compound | DPPH Scavenging Activity (%) | SOD-mimic Activity (%) |
| Compound 8 (p-Cl) | 90.09 | 99.02 |
| Compound 10 (m-NO2) | 70.29 | 92.05 |
| Compound 12 | - | 69.31 |
| Compound 6 | - | 64.14 |
| Compound 9 | - | 50.54 |
Table 4: Trypanocidal and Cytotoxic Activity of Sulfonamide-Based Drugs [4]
| Compound | T. cruzi Stage | Bioactivity Metric (IC50) | Cell Line | Cytotoxicity (LC50) |
| Acetohexamide (Ace) | Epimastigote (NINOA) | 12.3 µg/mL | Macrophages | >100 µg/mL |
| Acetohexamide (Ace) | Trypomastigote (NINOA) | 10.5 µg/mL | Macrophages | >100 µg/mL |
| Acetohexamide (Ace) | Amastigote (NINOA) | 8.7 µg/mL | Macrophages | >100 µg/mL |
| Tolbutamide (Tol) | Epimastigote (NINOA) | 15.2 µg/mL | Macrophages | >100 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are protocols for key experiments commonly used to evaluate thiazole sulfonamides.
MTT Assay for Cytotoxicity[1][5]
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., MCF10A) are cultured in appropriate media.[1] Cells are then seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.[1][5]
-
Compound Exposure: The cells are treated with a range of concentrations of the novel sulfonamide and incubated for a predetermined period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated further to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[1][5]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1][5] The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Carbonic Anhydrase (CA) Inhibition Assay[6]
This assay measures the inhibition of carbonic anhydrase isoenzymes.
-
Reagent Preparation: Solutions of the purified CA isoenzyme (e.g., hCA I, II, IX, XII), the test sulfonamide at various concentrations, and a pH indicator (e.g., phenol red) are prepared in an assay buffer (e.g., 10 mM HEPES, pH 7.5).[6]
-
Instrument Setup: A stopped-flow spectrophotometer is equilibrated to the desired temperature (e.g., 20°C).[6]
-
Reaction Initiation and Measurement: The enzyme solution is mixed with the inhibitor solution and incubated for a specific time. This mixture is then rapidly mixed with a CO2-saturated water solution. The instrument monitors the change in absorbance of the pH indicator over time, reflecting the enzyme's catalytic activity.
-
Data Analysis: The initial reaction velocities are calculated, and the IC50 value for the sulfonamide inhibitor is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Rat Paw Edema Model for Anti-inflammatory Activity[7]
This in vivo model is a standard method for evaluating the anti-inflammatory properties of a compound.[7]
-
Animal Model: Male Wistar rats (150-200 g) are used for the experiment.[7]
-
Compound Administration: The test sulfonamide compound is administered orally (PO) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) are included.[7]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[7]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Visualizing Molecular Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and experimental processes is facilitated by visual diagrams.
Caption: Workflow for In Vitro Cytotoxicity Screening.
Caption: COX-2 Inhibition by Sulfonamides.
Caption: SIRT1-Mediated Neuroprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride: A Comprehensive Guide
For immediate reference, treat 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of small quantities before collection as hazardous waste. Never dispose of it directly down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a corrosive compound that reacts violently with water, liberating toxic gas.[1] It can cause severe skin burns and eye damage.[1][2] Therefore, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles and a face shield, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1]
-
Incompatible Materials: Avoid contact with water, bases, strong oxidizing agents, amines, and strong reducing agents.[1] Store the compound in a dry, cool, and well-ventilated place, away from these materials.[1][3]
-
Spill Response: In case of a small spill, evacuate the area of non-essential personnel.[4] Control vapors by ensuring the fume hood is operational.[4] Absorb the spill with an inert, dry material such as sand, dry lime, or soda ash, and collect it into a designated, labeled hazardous waste container.[5] Do not use water to clean up the spill.[5]
Disposal Strategy: Residual vs. Bulk Quantities
The appropriate disposal method depends on the quantity of the chemical waste.
-
Residual Quantities: Small amounts of this compound, such as residues in glassware, should be neutralized before disposal.
-
Bulk Quantities: Larger volumes of the compound must be disposed of as hazardous waste without attempting neutralization.[4] The original container, or a compatible and properly labeled waste container, should be tightly sealed and segregated for collection by a licensed professional waste disposal service.[4][6]
Experimental Protocol: Neutralization of Residual Quantities
This protocol details the step-by-step procedure for neutralizing small quantities of this compound.
Materials:
-
Large beaker
-
Stir plate and stir bar
-
Ice bath
-
Saturated sodium bicarbonate solution or other suitable base
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a cold, saturated sodium bicarbonate solution in an ice bath. Begin vigorous stirring. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[4]
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[4]
-
Caution: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[4] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.
-
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[4]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more base.[4]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[4]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of sulfonyl chlorides.
| Parameter | Value/Recommendation | Source |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution | [4] |
| Molar Equivalents of Base | At least 5-10 molar equivalents relative to the sulfonyl chloride | [4] |
| Reaction Time | Minimum 30-60 minutes after addition | [4] |
| Final pH | 7-9 | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling, storage, and disposal of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride (CAS No. 80466-80-4). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Immediate Safety Information
This compound is a corrosive substance that reacts violently with water, liberating toxic gas.[1] It can cause severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation.[3][4] Ingestion is toxic.[5] Immediate medical attention is required for any exposure.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against chemical splashes.[1] |
| Face Shield | Worn over safety goggles | Recommended for tasks with a significant splash risk. | |
| Hand Protection | Chemical-resistant gloves | Impermeable and resistant to the product | To prevent skin contact.[5] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination. |
| Protective Clothing | As needed to prevent skin exposure | To be worn in addition to a lab coat for larger quantities.[1] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation is experienced | To prevent inhalation of dust, mists, or vapors.[1] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Inert Atmosphere: Handle under an inert atmosphere to protect from moisture.[1]
-
Avoid Contact: Do not allow contact with water, as it reacts violently.[1] Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[6] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Conditions: Store locked up and under an inert atmosphere, protected from moisture.[1]
-
Incompatible Materials: Keep away from bases, strong oxidizing agents, amines, and strong reducing agents.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, national, and international regulations.
-
Waste Container: Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Spills: For spills, soak up with inert absorbent material and keep in suitable, closed containers for disposal.[1] Do not expose spills to water.[1]
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.
Caption: Standard operating procedure for this compound.
This guide is intended to provide essential information. Always refer to the full Safety Data Sheet (SDS) before handling any chemical and ensure you are fully trained on its proper use and the emergency procedures for your facility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
